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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,3,3-Trimethyl-2-(formylmethylene)indoline

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known in the field as Fischer's aldehyde, is a heterocyclic compound with the CAS number...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known in the field as Fischer's aldehyde, is a heterocyclic compound with the CAS number 84-83-3.[1][2][3][4] Structurally, it is an α,β-unsaturated aldehyde derivative of an indoline scaffold. This molecule serves as a critical intermediate in the synthesis of various organic compounds, most notably as a precursor for cyanine dyes and in the development of photopolymer holographic recording materials.[2] Its utility extends to the synthesis of cationic dyes, such as cationic yellow X-8GL and yellow 3GLH, and it is also explored as a medical intermediate.[5][6] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for its effective use in synthetic chemistry, materials science, and pharmaceutical development. This guide provides a detailed examination of these core properties, supported by established experimental methodologies.

Physicochemical Data Summary

The key physical and chemical properties of 1,3,3-Trimethyl-2-(formylmethylene)indoline are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO[1][7]
Molecular Weight 201.26 g/mol [7]
Appearance Light yellow to orange crystalline powder/solid[8][9][10]
Melting Point 112-116 °C[1][2][3][11]
Boiling Point 339.19 °C (rough estimate)[1][3]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone.[8][8]

Melting Point: A Critical Indicator of Purity

The melting point of a solid crystalline organic compound is a crucial physical property that provides insights into its identity and purity.[12][13] For a pure substance, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[12][13] The presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.[12][13]

The established melting point for 1,3,3-Trimethyl-2-(formylmethylene)indoline is consistently reported in the range of 112-116 °C .[1][2][3][11] This relatively high melting point for a moderately sized organic molecule suggests a stable crystalline lattice structure with significant intermolecular forces.

Experimental Determination of Melting Point

The determination of a melting point is a fundamental laboratory technique. The capillary method is a widely accepted and reliable approach.[12]

The choice of the capillary method is based on its requirement for only a small amount of sample and its ability to provide an accurate and reproducible melting range.[12] The powdered nature of the sample ensures uniform heat distribution. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer, ensuring an accurate reading.[12][13] A preliminary rapid heating can be employed to get an approximate melting point, followed by a more careful, slower determination.[12]

  • Sample Preparation: A small amount of the 1,3,3-Trimethyl-2-(formylmethylene)indoline is finely crushed into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped to pack the sample into the sealed end to a height of 1-2 mm.

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced to approximately 2 °C per minute.[12]

  • Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[12][13]

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Application and Formulation

The solubility of a compound is another fundamental property that dictates its utility in various applications, from reaction conditions in synthesis to bioavailability in drug development. The principle of "like dissolves like" is a guiding concept in predicting solubility.[8] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

1,3,3-Trimethyl-2-(formylmethylene)indoline possesses both polar and non-polar characteristics. The indoline ring system and the trimethyl groups contribute to its non-polar character, while the formyl (aldehyde) group introduces polarity through its carbonyl (C=O) bond.

Based on its structure and available data, the solubility profile is as follows:

Solvent TypeSolvent Example(s)Expected SolubilityRationale
Water (Highly Polar) H₂OSparingly SolubleThe polar carbonyl group can engage in hydrogen bonding with water, but the large, non-polar hydrocarbon portion of the molecule dominates, limiting its solubility.[8][12]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the polar carbonyl group of Fischer's aldehyde, and the overall non-polar character of the molecule is compatible with the organic nature of these solvents.[8]
Polar Protic Ethanol, MethanolSolubleSimilar to polar aprotic solvents, the polarity is compatible. The ability of these solvents to hydrogen bond can also interact favorably with the carbonyl oxygen.[8]
Non-Polar Toluene, HexaneLikely SolubleThe significant non-polar surface area of the indoline ring and alkyl groups suggests good solubility in non-polar solvents through van der Waals forces.
Experimental Determination of Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[8]

This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[8] The use of an excess of the solid guarantees that the solution becomes saturated. The extended agitation period at a constant temperature is crucial for the system to reach equilibrium.[8] Centrifugation and filtration are critical steps to separate the undissolved solid without disturbing the equilibrium of the saturated solution.[8] A quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is often employed for its sensitivity and accuracy in determining the concentration of the dissolved solute.[8]

  • Preparation: An excess amount of 1,3,3-Trimethyl-2-(formylmethylene)indoline is added to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC. This involves creating a calibration curve with standard solutions of known concentrations.[8]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[8]

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Conclusion

1,3,3-Trimethyl-2-(formylmethylene)indoline is a valuable chemical intermediate with well-defined physical properties. Its melting point of 112-116 °C serves as a reliable indicator of its identity and purity. While quantitative solubility data is not widely published, its structural features—a polar aldehyde group and a larger non-polar backbone—dictate its solubility behavior, making it sparingly soluble in water but readily soluble in common organic solvents. The standardized experimental protocols detailed in this guide provide a framework for the accurate and reproducible determination of these critical physicochemical parameters, ensuring its effective application in research and development.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • MilliporeSigma. 1,3,3-Trimethyl-2-(formylmethylene)indoline. MilliporeSigma.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. 1,3,3-Trimethyl-2-(formylmethylene)indoline. HENAN NEW BLUE CHEMICAL CO.,LTD.
  • Unknown.
  • ChemicalBook. (2026, January 13). 1,3,3-Trimethyl-2-(formylmethylene)indoline. ChemicalBook.
  • Kunshan YaLong Trading Co.,Ltd. 1,3,3-Trimethyl-2-(formylmethylene)indoline. Kunshan YaLong Trading Co.,Ltd.
  • Guidechem. 2-(Formylmethylene)-1,3,3-trimethylindoline 84-83-3 wiki. Guidechem.
  • Unknown.
  • CHEMDOR CHEMICALS. 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Properties, Synonyms, Formula & Products. CHEMDOR CHEMICALS.
  • Foconsci Chemical. 1,3,3-Trimethyl-2-(formylmethylene)indoline CAS 84-83-3. Foconsci Chemical.
  • 2012 Book Archive. Properties of Aldehydes and Ketones. 2012 Book Archive.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Sinocure Chemical Group. fischer's aldehyde cas 84-83-3. Sinocure Chemical Group.
  • Reformchem. Fischer's Aldehyde CAS No. 84-83-3. Reformchem.
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  • Unknown. 1,3,3-Trimethyl-2-(formylmethylene)indoline with CAS 84-83-3. Unknown.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Fischer's Aldehyde (1,3,3-Trimethyl-2-(formylmethylene)indoline) via Vilsmeier-Haack Formylation of 2,3,3-trimethyl-3H-indole

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known as Fischer's aldehyde, a pivotal intermediate in the production of cyanine d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known as Fischer's aldehyde, a pivotal intermediate in the production of cyanine dyes and other specialized chemical compounds.[1][2] The primary synthetic route detailed herein is the Vilsmeier-Haack formylation of 2,3,3-trimethyl-3H-indole. This document offers a comprehensive overview of the underlying reaction mechanisms, a step-by-step experimental protocol, and critical insights into process control and product validation. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust and well-documented procedure for the preparation of this valuable compound.

Introduction: The Strategic Importance of Fischer's Aldehyde

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[3][4] Its derivatives are integral to the development of therapeutics for a range of diseases, including cancer and cardiovascular conditions.[4][5] Within this class of compounds, 1,3,3-Trimethyl-2-(formylmethylene)indoline (Fischer's aldehyde) stands out as a critical building block. Its unique α,β-unsaturated aldehyde functionality, conjugated with the indoline ring system, makes it an exceptionally versatile precursor, particularly in the synthesis of hemicyanine dyes used in the textile industry and as sensitizers in photographic emulsions.[1][2][6]

The synthesis of Fischer's aldehyde is most effectively achieved through the Vilsmeier-Haack reaction, a powerful and reliable method for the formylation of electron-rich aromatic and heterocyclic systems.[7][8] This guide focuses on the application of this reaction to 2,3,3-trimethyl-3H-indole (an indolenine), a readily accessible starting material. We will dissect the foundational chemistry, from the synthesis of the indolenine precursor to the intricacies of the formylation step, providing a self-validating protocol grounded in established chemical principles.

Part 1: Foundational Chemistry and Mechanism

A thorough understanding of the reaction's mechanistic underpinnings is crucial for successful synthesis and troubleshooting. The overall process can be logically divided into two primary stages: the synthesis of the starting material and the core Vilsmeier-Haack transformation.

Precursor Synthesis: The Fischer Indole Synthesis

The starting material, 2,3,3-trimethyl-3H-indole, is efficiently prepared via the classic Fischer indole synthesis.[9][10] This acid-catalyzed reaction involves the condensation of an arylhydrazine (phenylhydrazine) with a ketone (isopropyl methyl ketone) to form a hydrazone, which then undergoes a key[11][11]-sigmatropic rearrangement to ultimately cyclize and eliminate ammonia, yielding the aromatic indole structure.[12][13]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Hydrazone Formation Phenylhydrazine->Condensation IPMK Isopropyl Methyl Ketone IPMK->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement  Acid Catalyst  (e.g., Acetic Acid) Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indolenine 2,3,3-trimethyl-3H-indole Cyclization->Indolenine

Caption: Fischer Indole Synthesis of the starting material.

The Vilsmeier-Haack Reaction: Mechanism and Specificity

The core of the transformation is the Vilsmeier-Haack reaction. This process begins with the in situ formation of the "Vilsmeier reagent," a highly electrophilic chloromethyleneiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[14][15][16]

The Vilsmeier reagent then acts as the formylating agent. The 2-methyl group of the 2,3,3-trimethyl-3H-indole is sufficiently activated to behave as a carbon nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][16]

It is a critical point of experimental causality that the reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent can lead to diformylation, yielding a stable malondialdehyde derivative.[17][18][19] This occurs because the initially formed mono-formylated intermediate can be further activated towards a second formylation. Therefore, controlling the stoichiometry of the reagents and the reaction conditions is paramount to selectively obtaining the desired mono-formylated product, Fischer's aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack (on 2-methyl group) Vilsmeier_Reagent->Attack Indolenine 2,3,3-trimethyl-3H-indole Indolenine->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product Fischer's Aldehyde Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

Part 2: Experimental Protocol and Data

This section provides a detailed, self-validating protocol for the synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline. Adherence to the specified conditions and stoichiometry is key to achieving the desired product selectively and in good yield.

Reagents and Equipment
  • Reagents: 2,3,3-trimethyl-3H-indole, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Sodium hydroxide (NaOH), Ethanol (95%), Deionized water, Ice.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, heating mantle with temperature controller, ice bath, condenser, standard laboratory glassware, Buchner funnel, and filtration apparatus.

Step-by-Step Synthesis Protocol

Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0-5 °C) start->reagent_prep indole_add 2. Add 2,3,3-trimethyl-3H-indole (Slowly, maintaining low temp.) reagent_prep->indole_add reaction 3. Heat Reaction Mixture (Stir at 75 °C for 6-10 hours) indole_add->reaction workup 4. Aqueous Work-up (Pour onto ice, neutralize with NaOH) reaction->workup isolation 5. Isolate Crude Product (Filter the precipitate) workup->isolation purification 6. Purify by Recrystallization (e.g., from Ethanol) isolation->purification end End (Pure Fischer's Aldehyde) purification->end

Sources

Foundational

The Strategic Utility of Fischer's Aldehyde in the Synthesis of Advanced Polymethine Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Fischer's aldehyde, chemically known as 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde, stands as a cornerstone in the synthesis of a vast and ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fischer's aldehyde, chemically known as 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde, stands as a cornerstone in the synthesis of a vast and versatile class of organic molecules: the cyanine dyes. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this pivotal chemical intermediate. We will delve into the mechanistic underpinnings of its role in the construction of trimethine, pentamethine, and heptamethine cyanine dyes, and present their photophysical properties in a comparative format. Furthermore, this guide will illuminate the applications of these resulting dyes in cutting-edge research and drug development, including their use as fluorescent probes in advanced microscopy and flow cytometry, and as potent photosensitizers in photodynamic therapy.

Introduction: The Significance of Fischer's Aldehyde

Fischer's aldehyde (CAS No. 84-83-3) is a stable, pale yellow solid that serves as a critical C2 building block in the synthesis of polymethine dyes.[1][2] Its structure, featuring a reactive aldehyde group conjugated to an electron-rich indoline moiety, makes it an ideal precursor for condensation reactions that form the extended π-systems characteristic of cyanine dyes. The tunability of the polymethine chain length, and consequently the dye's absorption and emission properties, begins with the strategic use of this versatile aldehyde.

Synthesis of Fischer's Aldehyde

The primary industrial synthesis of Fischer's aldehyde involves the Vilsmeier-Haack formylation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline).[][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the formyl group at the exocyclic methylene carbon of Fischer's base.

G FB Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline) FA Fischer's Aldehyde FB->FA Vilsmeier-Haack Formylation VR Vilsmeier Reagent (e.g., from POCl₃/DMF) VR->FA

Caption: Synthesis of Fischer's Aldehyde.

Experimental Protocol: Synthesis of Fischer's Aldehyde
  • Materials: Fischer's base, phosphorus oxychloride, N,N-dimethylformamide (DMF), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve Fischer's base in the solvent and cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride to the cooled solution with continuous stirring.

    • Add DMF dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • The reaction is then quenched by carefully pouring it into a cold aqueous solution of sodium carbonate or sodium hydroxide.

    • The product, Fischer's aldehyde, is then extracted with an organic solvent, dried, and purified, typically by recrystallization.

The Role of Fischer's Aldehyde in Cyanine Dye Synthesis

Fischer's aldehyde is the linchpin for constructing the polymethine bridge of cyanine dyes. The length of this bridge dictates the dye's spectral properties, with longer chains resulting in absorption and emission at longer wavelengths.[5]

Synthesis of Trimethine Cyanine (Cy3) Dyes

Symmetrical trimethine cyanine dyes can be synthesized by the condensation of one equivalent of a reagent that provides a single carbon bridge with two equivalents of a heterocyclic quaternary salt. Alternatively, and more relevant to Fischer's aldehyde, an unsymmetrical trimethine cyanine can be formed by reacting Fischer's aldehyde with a different heterocyclic quaternary salt containing an active methyl group.[6][7][8]

G FA Fischer's Aldehyde Cy3 Trimethine Cyanine Dye (Cy3) FA->Cy3 HQS Heterocyclic Quaternary Salt (with active methyl group) HQS->Cy3 Condensation

Caption: Synthesis of Trimethine Cyanine Dyes.

Synthesis of Pentamethine (Cy5) and Heptamethine (Cy7) Cyanine Dyes

The synthesis of longer-chain cyanines involves the reaction of Fischer's aldehyde with a reagent that provides a three-carbon (for Cy5) or a five-carbon (for Cy7) fragment. A common reagent for Cy5 synthesis is malonaldehyde bis(phenylimine) monohydrochloride.[9][10] For Cy7 dyes, glutaconaldehyde dianil hydrochloride is often employed.

G cluster_0 Pentamethine (Cy5) Synthesis cluster_1 Heptamethine (Cy7) Synthesis FA1 Fischer's Aldehyde Cy5 Pentamethine Cyanine Dye (Cy5) FA1->Cy5 MBM Malonaldehyde bis(phenylimine) monohydrochloride MBM->Cy5 Condensation FA2 Fischer's Aldehyde Cy7 Heptamethine Cyanine Dye (Cy7) FA2->Cy7 GDA Glutaconaldehyde dianil hydrochloride GDA->Cy7 Condensation

Caption: Synthesis of Pentamethine and Heptamethine Cyanine Dyes.

Photophysical Properties of Cyanine Dyes Derived from Fischer's Aldehyde

The cyanine dyes synthesized from Fischer's aldehyde exhibit a range of photophysical properties that are highly dependent on the length of their polymethine chain and the nature of the heterocyclic nuclei. Generally, they are characterized by high molar extinction coefficients and moderate to high fluorescence quantum yields.

Dye ClassTypical Excitation Max (nm)Typical Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Trimethine (Cy3) ~550~570~150,000~0.15[11][12]
Pentamethine (Cy5) ~650~670~250,000~0.20 - 0.27[11][12]
Heptamethine (Cy7) ~750~773~250,000~0.30[]

Note: These values are approximate and can vary depending on the specific dye structure, solvent, and conjugation to biomolecules.

Applications in Research and Drug Development

The unique spectral properties of cyanine dyes derived from Fischer's aldehyde have led to their widespread use in various scientific and biomedical applications.

Fluorescent Labeling and Imaging

Cyanine dyes, particularly Cy3, Cy5, and Cy7, are extensively used as fluorescent labels for biomolecules such as proteins, antibodies, and nucleic acids.[][14] Their high brightness and photostability make them ideal for a range of fluorescence-based techniques:

  • Fluorescence Microscopy: Cyanine-labeled antibodies are staples in immunofluorescence, allowing for the visualization of specific cellular structures and proteins with high contrast.[15][16]

  • Flow Cytometry: The distinct spectral properties of different cyanine dyes enable multicolor analysis of cell populations, allowing for the simultaneous detection of multiple markers.[17][18]

  • In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes, such as Cy7 derivatives, are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[]

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[6][19][20] Certain cyanine dyes, especially heptamethine derivatives, have shown significant promise as PDT agents.[2][19] Their strong absorption in the NIR region allows for the activation of the photosensitizer in deeper tissues.[20] Modifications to the cyanine structure, such as halogenation, can enhance their ROS generation efficiency.[20]

Safety and Handling

Fischer's aldehyde, like many aldehydes, should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[21][22] Aldehydes can be irritants to the skin, eyes, and respiratory tract.[23] Due to their reactivity, they can be toxic by forming adducts with biological nucleophiles.[24][25] Specific toxicological data for Fischer's aldehyde is limited, and it should be treated as a potentially hazardous substance.[26] All waste materials should be disposed of in accordance with local regulations.[21]

Conclusion

Fischer's aldehyde is an indispensable reagent in the synthesis of cyanine dyes, a class of molecules with profound impact across various scientific disciplines. Its versatile reactivity allows for the controlled construction of polymethine chains, enabling the fine-tuning of the photophysical properties of the resulting dyes. The applications of these dyes, from high-resolution cellular imaging to promising new cancer therapies, underscore the enduring importance of Fischer's aldehyde in modern chemical and biomedical research. As the demand for more sophisticated fluorescent probes and photosensitizers grows, the strategic use of Fischer's aldehyde will undoubtedly continue to drive innovation in these critical fields.

References

  • Nowak-Jary, J., & Machul, A. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. International Journal of Molecular Sciences, 22(11), 5993.

  • Licha, K., & Schirner, M. (2021). Atom-Efficient Synthesis of Trimethine Cyanines Using Formaldehyde as a Single-Carbon Source.
  • Owens, E. A., Henary, M., & El-Sayed, M. A. (2021). Recent Advances in Cyanine-Based Phototherapy Agents. Frontiers in Chemistry, 9, 687498.

  • Peng, X., et al. (2017). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. Molecules, 22(10), 1733.
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  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Vilsmeier. Retrieved from [Link]

  • Ying, L. Q., & Branchaud, B. P. (2011). Facile synthesis of symmetric, monofunctional cyanine dyes for imaging applications.
  • Interchim. (n.d.). CYanine Fluorophores. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Table of Fluorochromes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic schemes for Cy3 synthesis in previous approaches and this work. [Image]. Retrieved from [Link]

  • Nothisen, M., et al. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Omega, 8(33), 30137-30145.
  • ResearchGate. (n.d.). Atom‐Efficient Synthesis of Trimethine Cyanines Using Formaldehyde as a Single‐Carbon Source. Retrieved from [Link]

  • Shapiro, H. M., & Strom, T. B. (1980). A cyanine dye distinguishes between cycling and non-cycling fibroblasts. Journal of cellular physiology, 105(2), 299–304.
  • Glen Research. (n.d.). Cyanine Dyes - A personal perspective. Retrieved from [Link]

  • Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]

  • Shmanai, V. V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 91(2), 263-275.
  • Zhang, J., et al. (2002). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 7(12), 923-931.
  • ResearchGate. (n.d.). Synthesis of Cy5 derivatives via substituted malondialdehydes. [Image]. Retrieved from [Link]

  • University of New Mexico. (n.d.). Synthesis of a Cyanine Dye-Polymer. Retrieved from [Link]

  • Mader, O., et al. (2004). Structure-property analysis of pentamethine indocyanine dyes identification of a new dye for life-science applications.
  • Master Organic Chemistry. (2018, October 29). The Ruff Degradation and the Kiliani Fischer Synthesis. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091.
  • El-Maghrabey, M. H., et al. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Food Chemistry and Toxicology. IntechOpen.
  • Aldini, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Antioxidants & redox signaling, 18(2), 167–179.
  • Li, H., et al. (2011). SYNTHESIS, SPECTRAL CHARACTERISTICS OF CYANINE DYE CY3 BONDING CDTE/CDS CORE/SHELL STRUCTURE QUANTUM DOTS. Digest Journal of Nanomaterials and Biostructures, 6(4), 1665-1672.
  • Al-Fatlawi, A. A., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3596.
  • Google Patents. (n.d.). WO2018009375A1 - Method of synthesizing near ir, closed chain sulfo-cyanine dyes.
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Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation with 1,3,3-Trimethyl-2-(formylmethylene)indoline for Advanced Dye Synthesis

Introduction & Chemical Context 1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known as Fischer's aldehyde, is a highly versatile heterocyclic building block. It is primarily utilized in the synthesis of asymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1,3,3-Trimethyl-2-(formylmethylene)indoline, commonly known as Fischer's aldehyde, is a highly versatile heterocyclic building block. It is primarily utilized in the synthesis of asymmetric cyanine dyes, hemicyanines, and strongly dipolar merocyanines[1]. The molecule features a rigid indoline donor system conjugated to a reactive formyl group. This intrinsic Donor- π -Acceptor (D- π -A) architecture not only makes the formyl carbon highly electrophilic but also ensures that downstream products possess extended conjugation, which is critical for applications ranging from textile colorants to advanced bioimaging fluorophores and nonlinear optical materials[2].

Notably, Fischer's aldehyde is also a key intermediate in the photolytic degradation and photoconversion of extensively used fluorophores, such as the in vivo cleavage of Cyanine5 (Cy5) to Cyanine3 (Cy3) during single-molecule fluorescence tracking[3].

Mechanistic Causality & Design Principles

The Knoevenagel condensation of Fischer's aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic acid, or barbituric acid) is a classic, high-yielding route to polymethine dyes[4].

Causality of Reagent and Catalyst Selection:

  • The Electrophile (Fischer's Aldehyde): The lone pair on the indoline nitrogen delocalizes through the enamine double bond into the carbonyl oxygen. While this push-pull system stabilizes the molecule, it dramatically increases the susceptibility of the formyl carbon to nucleophilic attack by carbanions.

  • The Catalyst (Piperidine): A weak secondary amine like piperidine ( pKa​≈11 ) is specifically chosen because it is basic enough to deprotonate active methylene compounds (e.g., malononitrile, pKa​≈11 ) to form a resonance-stabilized carbanion, but not strong enough to cause unwanted side reactions such as ester saponification or aggressive self-condensation of the starting materials.

  • The Solvent (Absolute Ethanol): Ethanol serves a dual purpose. At reflux temperatures (78°C), it fully solubilizes the starting materials and the carbanion intermediate, facilitating the aldol-type addition and subsequent dehydration. At low temperatures (0-5°C), the highly planar, conjugated dye product experiences a dramatic drop in solubility, driving the reaction equilibrium forward via precipitation and allowing for a simplified, self-validating isolation process.

Workflow S1 1. Reagent Mixing Fischer's Aldehyde + Malononitrile S2 2. Base Catalysis Add Piperidine (0.1 eq) S1->S2 S3 3. Knoevenagel Condensation Reflux in EtOH (78°C, 2h) S2->S3 S4 4. Product Isolation Ice Bath Cooling & Filtration S3->S4 S5 5. Quality Control UV-Vis & TLC Validation S4->S5

Figure 1: Experimental workflow for Knoevenagel condensation dye synthesis.

Self-Validating Experimental Protocol

This protocol details the synthesis of 2-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)malononitrile , a model extended merocyanine dye. The procedure is designed to be self-validating; the visual color shifts and precipitation behaviors serve as intrinsic quality control checkpoints.

Materials Required
  • 1,3,3-Trimethyl-2-(formylmethylene)indoline (Fischer's Aldehyde, 1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Absolute Ethanol (Reaction solvent)

  • Hexane (For recrystallization)

Step-by-Step Methodology
  • Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol (2.01 g) of Fischer's aldehyde and 11.0 mmol (0.73 g) of malononitrile in 20 mL of absolute ethanol.

  • Catalytic Initiation: Add 1.0 mmol (approx. 100 µL) of piperidine dropwise to the stirring suspension.

    • Validation Checkpoint: The addition of the base will immediately trigger the deprotonation of malononitrile. Within minutes, the solution will exhibit a noticeable bathochromic color shift (typically from yellow/orange to deep red/magenta), confirming the initiation of the nucleophilic attack and the extension of the π -conjugated system[1].

  • Thermal Dehydration (Reflux): Attach a reflux condenser and heat the mixture to 78°C in an oil bath for 2 to 3 hours.

    • Causality: Heating provides the activation energy required for the elimination of water from the intermediate aldol adduct, finalizing the formation of the thermodynamically stable C=C double bond.

  • Crystallization & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath (0–5°C) for 45 minutes.

    • Validation Checkpoint: A heavy, crystalline precipitate should form. The highly planar nature of the resulting D- π -A dye drastically reduces its solubility in cold ethanol compared to the unreacted precursors.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of boiling ethanol. If the product is too soluble, add hexane dropwise until slight turbidity is observed, then allow it to cool slowly to room temperature to yield high-purity crystals. Dry under vacuum at 40°C overnight.

Quantitative Data & Reaction Parameters

The Knoevenagel condensation of Fischer's aldehyde is highly adaptable. Table 1 summarizes the quantitative parameters and expected yields when substituting malononitrile with other common active methylene compounds to tune the photophysical properties of the resulting dyes.

Table 1: Reaction Parameters for Fischer's Aldehyde Condensations

Active Methylene PartnerCatalyst (eq)SolventTemp (°C)Time (h)Typical Yield (%)Resulting Dye Class
Malononitrile Piperidine (0.1)Ethanol782.085 - 95Merocyanine / Hemicyanine
Cyanoacetic Acid Piperidine (0.1)Ethanol783.075 - 85Merocyanine
Barbituric Acid Triethylamine (0.2)Methanol654.080 - 90Merocyanine (Strong H-bonding)
Fischer's Base Acetic Anhydride*Pyridine1002.070 - 80Trimethine Cyanine (Cy3)

*Note: When condensing Fischer's aldehyde with Fischer's base (1,3,3-Trimethyl-2-methyleneindoline) to form Cy3, an acidic/anhydride environment is typically utilized rather than base catalysis to facilitate the condensation of the enamine with the aldehyde[3].

Troubleshooting & Optimization

  • Low Yield / No Precipitation: If the dye fails to precipitate during the ice-bath cooling phase, the ethanol volume may be too high. Concentrate the mixture in vacuo to half its volume and repeat the cooling process. Alternatively, the addition of a non-polar anti-solvent (like diethyl ether or hexane) can force precipitation.

  • Impure Product (Broad Melting Point): Unreacted malononitrile dimerizes easily under basic conditions[4]. Ensure strict stoichiometric control (do not exceed 1.1 eq of malononitrile) and wash the final filter cake thoroughly with cold ethanol.

  • Tracking Reaction Progress: The reaction is easily monitored via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) solvent system. The product will appear as a highly colored, fluorescent spot with a lower Rf​ value than the starting Fischer's aldehyde.

Sources

Application

Application Notes and Protocols for the Detection of Sulfites and Bisulfites Using Aldehyde Chemistry

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Clarifying "Fischer's Aldehyde" and the Established Role of Formaldehyde in Sulfite Analysis The query regarding the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Clarifying "Fischer's Aldehyde" and the Established Role of Formaldehyde in Sulfite Analysis

The query regarding the use of "Fischer's aldehyde" for sulfite and bisulfite detection warrants a preliminary clarification. Fischer's aldehyde, chemically known as (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)acetaldehyde (CAS 84-83-3), is a specific indole derivative.[1][2][3][4] Its primary application is as an intermediate in the synthesis of cationic dyes.[1][3] While indole-based compounds have been explored for sensing various anions,[5][6][7][8] there is no established, widely-documented analytical method that employs Fischer's aldehyde for the specific detection of sulfites or bisulfites.

However, the underlying principle of using an aldehyde to detect sulfites is a cornerstone of modern analytical chemistry. The most extensively validated and utilized aldehyde for this purpose is formaldehyde . This application note will, therefore, provide a detailed guide on the established and scientifically robust methods for sulfite and bisulfite detection based on their reaction with formaldehyde. This reaction forms a stable adduct, hydroxymethylsulfonate (HMS), which can be reliably quantified.[9][10] This approach is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for monitoring sulfite levels in various products.[10]

This guide will delve into the chemical principles, provide detailed protocols for both qualitative and quantitative analysis, and discuss the critical aspects of sample preparation and data interpretation.

The Chemistry of Aldehyde-Sulfite Adduct Formation: A Trustworthy Mechanism

Sulfites, including sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻), exist in equilibrium in aqueous solutions, with the dominant species depending on the pH.[4] A significant challenge in sulfite analysis is their reactivity and instability; they can be easily oxidized and can exist as "free" sulfites or "reversibly bound" forms, often in complexes with carbonyl compounds naturally present in the sample matrix.[11]

The analytical method based on formaldehyde leverages the nucleophilic addition of bisulfite to the carbonyl carbon of the aldehyde. This reaction forms a stable α-hydroxysulfonate, specifically hydroxymethylsulfonate (HMS) when using formaldehyde.[9]

Key Advantages of the Formaldehyde-Based Method:

  • Stabilization: Formaldehyde effectively "traps" the unstable free sulfite as the much more stable HMS adduct, preventing its oxidation and loss during sample preparation and analysis.[9][10]

  • Total Sulfite Determination: The addition of formaldehyde, particularly under controlled pH and temperature, can also drive the dissociation of reversibly bound sulfites, allowing for the quantification of "total sulfites" (the sum of free and reversibly bound forms).[9][11]

  • Versatility: The resulting HMS adduct can be quantified using various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[10]

The reaction mechanism is illustrated below:

G start Weigh Sample add_extract Add 0.2% Formaldehyde Extraction Solution start->add_extract homogenize Homogenize/ Rotate & Sonicate add_extract->homogenize centrifuge Centrifuge homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet centrifuge->repeat_extraction combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->centrifuge spe_cleanup SPE Cleanup (C18) combine_supernatants->spe_cleanup heat Heat Eluent (e.g., 80°C) to convert bound sulfites spe_cleanup->heat cool Cool to Room Temp heat->cool add_is Add Internal Standard cool->add_is analyze Analyze via LC-MS/MS add_is->analyze

Sources

Method

Application Notes and Protocols for the Preparation of Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Introduction: The Central Role of the Organic Sensitizer in DSSCs Dye-sensitized solar cells (DSSCs) have emerged as a compelling photovoltaic technology, offering a low-cost and environmentally friendly alternative to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Organic Sensitizer in DSSCs

Dye-sensitized solar cells (DSSCs) have emerged as a compelling photovoltaic technology, offering a low-cost and environmentally friendly alternative to traditional silicon-based solar cells.[1][2] The operational principle of a DSSC mimics natural photosynthesis, where a sensitizing dye absorbs light and initiates a cascade of electron transfer processes.[3] The cell is typically constructed as a sandwich of a transparent conductive oxide (TCO) glass coated with a porous, wide-bandgap semiconductor (most commonly titanium dioxide, TiO₂), a dye monolayer adsorbed onto the TiO₂ surface, an electrolyte containing a redox mediator (e.g., I⁻/I₃⁻), and a catalyzed counter electrode.[1][4]

The organic sensitizer is the heart of the DSSC, responsible for harvesting solar photons and injecting electrons into the semiconductor's conduction band.[5] Its molecular structure dictates the cell's light-harvesting efficiency, electron injection dynamics, and overall stability. Consequently, the rational design, synthesis, and purification of novel organic sensitizers are paramount to advancing DSSC performance.[6] This guide provides a comprehensive overview and detailed protocols for the preparation and evaluation of organic sensitizers, with a focus on the prevalent Donor-π-Acceptor (D-π-A) architecture.

Rational Design of Donor-π-Acceptor (D-π-A) Organic Sensitizers

The most successful organic sensitizers for DSSCs typically follow a D-π-A structural motif.[6][7] This modular design allows for the fine-tuning of the dye's photophysical and electrochemical properties by systematically modifying each component.[8]

  • The Donor (D): This electron-rich unit is the starting point of the intramolecular charge transfer (ICT) upon photoexcitation. Common donor moieties include triphenylamines, carbazoles, indoles, and phenothiazines. A strong donor group helps to elevate the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for efficient dye regeneration by the electrolyte.[9]

  • The π-Conjugated Bridge (π): This unit connects the donor and acceptor groups, facilitating efficient electronic communication and charge transfer. Thiophene, furan, and phenyl units are frequently used to construct the π-bridge. Extending the length of the π-bridge can red-shift the dye's absorption spectrum, allowing it to harvest more light from the solar spectrum, but can sometimes compromise electron injection efficiency.[8]

  • The Acceptor (A) and Anchoring Group: This electron-withdrawing unit pulls electron density from the donor through the π-bridge upon excitation. Critically, it also serves to anchor the dye to the TiO₂ surface. Cyanoacrylic acid is the most common acceptor/anchoring group, as it forms a strong covalent bond with the semiconductor surface and facilitates efficient electron injection from the dye's Lowest Unoccupied Molecular Orbital (LUMO) into the TiO₂ conduction band.[9]

The energy levels of these components must be precisely aligned for efficient device operation. The LUMO of the dye must be more negative (higher in energy) than the conduction band edge of the TiO₂ (-0.5 V vs. NHE) for effective electron injection.[9] Conversely, the HOMO must be more positive (lower in energy) than the redox potential of the electrolyte (typically ~0.4 V vs. NHE for I⁻/I₃⁻) to ensure efficient dye regeneration.[8][10]

G cluster_Dye D-π-A Organic Sensitizer D Electron Donor (e.g., Triphenylamine) pi π-Conjugated Bridge (e.g., Thiophene) D->pi C-C bond A Electron Acceptor & Anchoring Group (e.g., Cyanoacrylic Acid) pi->A C-C bond G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Donor-π-Boronic Ester + Acceptor-Halide Suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) Start->Suzuki Intermediate D-π-A Intermediate Suzuki->Intermediate Knoevenagel Knoevenagel Condensation (Cyanoacetic Acid, Piperidine) Intermediate->Knoevenagel CrudeDye Crude D-π-A Dye Knoevenagel->CrudeDye Column Column Chromatography CrudeDye->Column PureDye Pure D-π-A Dye Column->PureDye

Sources

Application

Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Indoline Derivatives

Introduction: The Strategic Importance of Formylated Indolines The indoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Formylated Indolines

The indoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The introduction of a formyl (-CHO) group onto the indoline ring system provides a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive amination, oxidation, and the synthesis of more complex heterocyclic systems. The Vilsmeier-Haack reaction stands as a powerful and highly effective method for achieving this transformation.[1] It offers a direct and generally high-yielding pathway for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of indoline derivatives. We will explore the underlying reaction mechanism, focusing on the principles that govern its regioselectivity, provide a detailed and validated experimental protocol, and discuss the impact of various substituents on the reaction outcome.

Pillar 1: The Reaction Mechanism and Principles of Regioselectivity

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of target molecules. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indoline ring.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3] The formation of this reagent is a highly exothermic process and requires careful temperature control to prevent decomposition.

G

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution and Regioselectivity

The indoline ring system is analogous to an N-alkylaniline, where the nitrogen atom's lone pair of electrons strongly activates the fused benzene ring towards electrophilic attack. This activation is directed towards the ortho (C7) and para (C5) positions.

The Vilsmeier reagent, while highly electrophilic, is also sterically demanding. Consequently, the electrophilic attack predominantly occurs at the sterically more accessible C5 position (para to the nitrogen atom), leading to the formation of indoline-5-carbaldehyde as the major product.[4] While minor amounts of the C7-formylated isomer may be formed, the C5-regioisomer is typically favored.

It is crucial to consider the nature of any substituent on the indoline nitrogen.

  • N-Alkyl Groups: These groups are electron-donating and further activate the ring, facilitating the reaction.

  • N-Acyl or N-Formyl Groups: These groups are electron-withdrawing and significantly deactivate the aromatic ring.[5] Performing a Vilsmeier-Haack reaction on an N-acylated indoline is substantially more difficult and requires harsher conditions, often resulting in lower yields.[5]

The electrophilic attack of the Vilsmeier reagent on the C5 position of indoline forms a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[3]

// Nodes Indoline [label="Indoline Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vilsmeier [label="Vilsmeier Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Iminium Intermediate\n(Sigma Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="Aqueous Work-up\n(H₂O, Base)"]; Product [label="Indoline-5-carbaldehyde\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indoline -> Intermediate [label="Electrophilic Attack\n(C5 Position)", color="#EA4335"]; Vilsmeier -> Intermediate [color="#EA4335"]; Intermediate -> Product [label="Hydrolysis", color="#4285F4"]; H2O -> Product [style=invis]; }

Caption: Mechanism of Vilsmeier-Haack formylation on the indoline nucleus.

Pillar 2: Validated Experimental Protocol

This protocol provides a reliable method for the C5-formylation of N-alkylindoline. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
  • Reagents: N-Alkylindoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Crushed ice, Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Flame-dried, three-necked round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Thermometer, Nitrogen or Argon inlet, Ice bath, Separatory funnel, Rotary evaporator, Glassware for filtration and column chromatography.

Step-by-Step Methodology

1. Vilsmeier Reagent Preparation (In Situ) a. Set up a three-necked flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is flame-dried and cooled under an inert atmosphere. b. Charge the flask with anhydrous DMF (5.0 eq.). c. Cool the flask to 0 °C using an ice bath. d. Causality Check: Maintaining a low temperature is critical as the reaction between DMF and POCl₃ is highly exothermic. Poor temperature control can lead to the decomposition of the Vilsmeier reagent and reduced yields.[6] e. Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes. Carefully monitor the internal temperature to ensure it does not rise above 5 °C.[5] f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes. The formation of a pale yellow to white crystalline solid indicates the successful formation of the Vilsmeier reagent.

2. Formylation Reaction a. In a separate flask, dissolve the N-alkylindoline (1.0 eq.) in a minimal amount of anhydrous DCM. b. Cool the freshly prepared Vilsmeier reagent back down to 0 °C in an ice bath. c. Add the solution of N-alkylindoline dropwise to the Vilsmeier reagent slurry. d. After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. e. Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). This ensures the reaction is driven to completion and prevents the formation of byproducts from prolonged heating.

3. Work-up and Hydrolysis a. Once the reaction is complete, cool the mixture to room temperature. b. In a large beaker, prepare a mixture of crushed ice and water. c. Safety Note: This step must be performed slowly and carefully in a fume hood. Pour the reaction mixture slowly onto the crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and quenches the reactive POCl₃.[7] d. Slowly and carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is alkaline (pH 8-9). This step is often exothermic and involves gas evolution (CO₂).[7] e. The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with cold water, and air dry.[7]

4. Extraction and Purification a. If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.[7] b. Combine the organic layers and wash sequentially with water and then saturated brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7] d. Purify the crude product by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure indoline-5-carbaldehyde.

// Nodes with specific colors prep [label="1. Prepare Vilsmeier Reagent\n(DMF + POCl₃ at 0°C)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="2. Add Indoline Solution\n(Heat to 60-70°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="3. Monitor Reaction by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="4. Quench on Ice & Neutralize\n(aq. NaHCO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="5. Isolate Crude Product\n(Filter or Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="6. Purify Product\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> react; react -> monitor; monitor -> quench [label="Upon Completion"]; quench -> isolate; isolate -> purify; }

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoline.

Pillar 3: Quantitative Data & Substituent Effects

The success and yield of the Vilsmeier-Haack formylation of indolines are highly dependent on the substitution pattern of the substrate. The following table summarizes the expected outcomes for various indoline derivatives.

Indoline SubstrateSubstituent TypeExpected ReactivityLikely Major ProductTypical Conditions
Indoline UnsubstitutedHighIndoline-5-carbaldehydePOCl₃/DMF, 60-70°C, 2-4h
N-Methylindoline N-Alkyl (Activating)Very High1-Methylindoline-5-carbaldehydePOCl₃/DMF, 60-70°C, 1-3h
6-Methoxyindoline C-EDG (Activating)Very High6-Methoxyindoline-5-carbaldehydePOCl₃/DMF, 50-60°C, 1-3h
6-Nitroindoline C-EWG (Deactivating)Low6-Nitroindoline-5-carbaldehydeHarsher conditions required
N-Acetylindoline N-Acyl (Deactivating)Very LowReaction often fails or gives low yieldHarsher conditions, prolonged time

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

References

  • Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.

  • Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.

  • Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow.

  • Quimicaorganica.org. Electrophilic substitution at the indole.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. BenchChem.

  • Royal Society of Chemistry. (1978). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. (2025). evaluating the performance of N-Formylindoline in specific named reactions. BenchChem.

  • ResearchGate. (2014). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.

  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. National Center for Biotechnology Information.

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

  • Royal Society of Chemistry. (1987). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

  • Journal of Heterocyclic Chemistry. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18, 1275.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • ResearchGate. (2018). 2.5.7 Formylation and the Vilsmeier Reagent. ResearchGate.

  • Wikipedia. Vilsmeier–Haack reaction.

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole. BenchChem.

Sources

Method

Application Note: Indoline Dyes in Organic Photovoltaics and Dye-Sensitized Solar Cells

Executive Overview & Mechanistic Principles Metal-free indoline dyes (e.g., D102, D131, D149, and D205) have emerged as highly efficient electron donors and sensitizers in both Dye-Sensitized Solar Cells (DSSCs) and Orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Principles

Metal-free indoline dyes (e.g., D102, D131, D149, and D205) have emerged as highly efficient electron donors and sensitizers in both Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs). Unlike traditional ruthenium-based complexes, indoline dyes offer exceptionally high molar extinction coefficients, tunable energy levels, and lower environmental toxicity[1].

The superior performance of these molecules stems from their Donor–Acceptor–π–Acceptor (D–A–π–A) architecture . In this configuration, the indoline moiety acts as a strong electron donor, while rhodanine or cyanoacrylic acid rings function as electron-withdrawing acceptors[2]. Upon photoexcitation, the molecule undergoes rapid Intramolecular Charge Transfer (ICT), effectively moving the electron density from the indoline core (Highest Occupied Molecular Orbital, HOMO) to the rhodanine rings (Lowest Unoccupied Molecular Orbital, LUMO)[3]. This spatial separation of charges is critical for efficient electron injection into an adjacent semiconductor (like TiO₂ or fullerene derivatives) while retarding back-electron transfer.

ICT_Pathway Indoline Indoline Moiety (Electron Donor / HOMO) Bridge π-Conjugated Bridge (e.g., Thiophene) Indoline->Bridge Photoexcitation Acceptor Rhodanine Rings (Electron Acceptor / LUMO) Bridge->Acceptor Intramolecular Charge Transfer Semiconductor Electron Extractor (TiO2 or PC70BM) Acceptor->Semiconductor Interfacial Injection

Intramolecular charge transfer (ICT) and electron injection pathway in indoline dyes.

Quantitative Performance Data

The photovoltaic performance of indoline dyes varies significantly depending on the device architecture (DSSC vs. OPV) and the specific molecular modifications applied to mitigate aggregation or improve volatility.

DyeDevice ArchitectureElectron Acceptor / ElectrolytePCE (%)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Ref
D149 Solution-Processed BHJ OPVPC₇₀BM1.290.904.580.31[3]
D102-Me Vacuum-Evaporated BHJ OPVC₇₀5.10~0.90N/AN/A[4]
D149 DSSCI⁻/I₃⁻ Electrolyte9.00~0.70~18.00~0.70[5]
D205 DSSCI⁻/I₃⁻ Electrolyte9.50~0.70N/AN/A[5]
WS-9 DSSCIonic Liquid9.040.69618.00~0.72[2]
Indoline 1 DSSCI⁻/I₃⁻ Electrolyte8.000.69318.500.624[1]

Experimental Protocols & Causality

Protocol I: Fabrication of Solution-Processed Bulk-Heterojunction (BHJ) OPVs using D149

Causality Note: D149 exhibits relatively low charge-carrier mobility but an exceptionally high light absorption coefficient. Therefore, the active layer must be kept extremely thin (~8–10 nm) to prevent severe bimolecular recombination while still capturing the majority of incident visible light[3]. Furthermore, the optimal concentration of D149 in the fullerene blend is unusually low (as low as 5%) to maintain an optimal percolation network for charge transport[3].

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes to increase the work function and surface wettability.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO at 3000 rpm for 40 seconds. Anneal the substrates on a hotplate at 150 °C for 10 minutes in ambient air to remove residual water. Transfer to a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of D149 and PC₇₀BM (5:95 weight ratio) in anhydrous chloroform. Spin-coat the solution onto the PEDOT:PSS layer to achieve a target thickness of 8–10 nm. Self-Validation: Verify film thickness using a stylus profilometer or ellipsometry; films thicker than 15 nm will exhibit a sharp drop in Fill Factor (FF) due to mobility bottlenecks.

  • Buffer Layer: Transfer the substrates to a thermal evaporator. Deposit an 8 nm layer of Bathocuproine (BCP) at a rate of 0.5 Å/s under high vacuum (< 10⁻⁶ Torr) to act as an exciton blocking and electron transport layer.

  • Cathode Deposition: Thermally evaporate a metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the active device area.

OPV_Workflow Step1 1. Substrate Preparation ITO Glass Cleaning & UV-Ozone Treatment Step2 2. Hole Transport Layer Spin-coat PEDOT:PSS & Anneal (150°C) Step1->Step2 Step3 3. Active Layer Deposition Spin-coat D149:PC70BM Blend (5% D149) Step2->Step3 Step4 4. Electron Transport Layer Thermal Evaporation of BCP (8 nm) Step3->Step4 Step5 5. Cathode Metallization Thermal Evaporation of Ag/Al Step4->Step5

Step-by-step fabrication workflow for solution-processed indoline-based BHJ OPVs.

Protocol II: Vacuum-Evaporated OPVs via Molecular Esterification (D102-Me)

Causality Note: Standard indoline dyes (like D102) contain a carboxylic acid anchoring group designed to bind to TiO₂. If thermal evaporation is attempted, strong intermolecular hydrogen bonding between these carboxyl groups elevates the sublimation temperature, causing the molecule to thermally decompose before it can evaporate[4]. Synthesizing the methyl ester derivative (D102-Me) eliminates this hydrogen bonding, lowering the sublimation temperature and enabling pristine co-evaporation with C₇₀[4].

Step-by-Step Methodology:

  • Esterification: React D102 with methanol in the presence of a catalytic amount of sulfuric acid to yield D102-Me. Purify via column chromatography. Self-Validation: Confirm the disappearance of the broad -OH stretch in FTIR and validate the structure via ¹H NMR.

  • Substrate Prep: Prepare ITO/PEDOT:PSS substrates as described in Protocol I.

  • Co-Evaporation: Load D102-Me and C₇₀ into separate thermal evaporation boats. Under high vacuum (< 10⁻⁶ Torr), co-evaporate the materials at a 1:9 (D102-Me:C₇₀) volume ratio. Monitor the deposition rates independently using dual quartz crystal microbalances (QCMs) to achieve a total active layer thickness of 70 nm[4].

  • Completion: Evaporate BCP (8 nm) and an Al cathode (100 nm).

Protocol III: Dye Sensitization of Mesoporous TiO₂ for DSSCs

Causality Note: Indoline dyes are highly prone to π-π stacking and aggregation on semiconductor surfaces. Aggregation introduces non-radiative decay pathways that drastically reduce the excited-state lifetime (from >2 ns down to <120 ps), crippling the electron injection yield[5]. To prevent this, a co-adsorbent such as Chenodeoxycholic acid (CDCA) must be added to the dye bath. CDCA physically spaces the dye molecules apart, preserving the monomeric excited state and ensuring high Power Conversion Efficiency (PCE)[1]. Alternatively, structural modification (e.g., replacing the ethyl chain of D149 with an octyl chain to create D205) can sterically hinder aggregation, yielding record efficiencies up to 9.5%[5].

Step-by-Step Methodology:

  • Photoanode Preparation: Screen-print mesoporous TiO₂ paste onto FTO glass. Sinter at 500 °C for 30 minutes. Treat with 40 mM TiCl₄ aqueous solution at 70 °C for 30 minutes, followed by a second sintering step at 500 °C.

  • Dye Bath Formulation: Prepare a 0.1 mM solution of D205 (or D149) in a 1:1 (v/v) mixture of Acetonitrile and tert-butanol. Add 0.2 mM to 1.0 mM CDCA as a co-adsorbent[6].

  • Sensitization: While the sintered TiO₂ substrates are still warm (70–80 °C, to prevent moisture adsorption), immerse them into the dye bath. Leave in the dark at room temperature for 16 hours.

  • Rinsing: Remove the photoanodes and rinse thoroughly with pure acetonitrile to remove any unbound dye and excess CDCA. Dry under a gentle N₂ stream. Self-Validation: The film should exhibit a uniform, deep purple/black coloration without particulate scattering.

Sources

Application

Advanced Synthesis and Experimental Setup for Photopolymer-Based Holographic Recording Materials

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals (utilizing volume holography for label-free biosensing and high-density archival storage). Mechanistic Principles & Material Ev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optical Engineers, and Drug Development Professionals (utilizing volume holography for label-free biosensing and high-density archival storage).

Mechanistic Principles & Material Evolution

Historically, Dichromated Gelatin (DCG) was the gold standard for volume holographic recording due to its exceptional refractive index modulation. However, DCG requires highly complex wet-chemical development (hydration and dehydration in isopropanol baths) and is notoriously susceptible to environmental degradation[1].

Modern holographic applications have shifted toward photopolymers . These materials are self-processing; the holographic grating forms in real-time via a photopolymerization-driven monomer diffusion mechanism, completely eliminating the need for post-exposure chemical development[2].

The Causality of Hologram Formation: When two coherent laser beams intersect within the photopolymer, they create an interference pattern of bright and dark fringes. In the bright regions, photoinitiators absorb photons and generate free radicals, triggering the localized polymerization of monomers. This rapid consumption creates a chemical concentration gradient, forcing unreacted monomers to diffuse from the dark regions into the bright regions. The resulting density and polarizability differences establish a permanent refractive index modulation ( Δn ) across the material[2].

Material Synthesis Protocol: The PQ:PMMA System

Standard photopolymers often suffer from dimensional shrinkage during polymerization, which alters the grating pitch and misaligns the Bragg angle during readout. To circumvent this, we utilize a highly stable "two-chemistry" system: Phenanthrenequinone-doped polymethyl methacrylate (PQ:PMMA) [3].

Causality of the Two-Chemistry Approach: By thermally pre-polymerizing the PMMA host matrix before optical exposure, the structural scaffold is rigidly set. The photosensitive PQ molecules and a small fraction of unreacted methyl methacrylate (MMA) monomer remain trapped within this rigid matrix. During holographic recording, light exposure triggers the PQ molecules to bond with the residual MMA. Because the bulk matrix is already solid, the refractive index grating is formed with negligible volumetric shrinkage ( <10−5 )[3].

Step-by-Step Methodology
  • Reagent Dissolution: Dissolve 0.5 wt% azobisisobutyronitrile (AIBN) as the thermal initiator and up to 0.7 wt% Phenanthrenequinone (PQ) into the liquid MMA solvent[3].

  • Pre-polymerization: Stir the solution continuously at 40°C in a dark environment.

    • Causality: AIBN decomposes thermally at this temperature to initiate the radical polymerization of MMA into PMMA. The dark environment is strictly required to prevent the premature photo-activation of the PQ sensitizer.

  • Micro-Filtration: Pass the viscous pre-polymer solution through a 0.2 µm PTFE syringe filter.

    • Causality: Removing un-dissolved particles is critical. In volume holography, any particulate matter will cause Rayleigh scattering of the recording laser, severely degrading the signal-to-noise ratio (SNR) of the final data page[3].

  • Casting & Thermal Curing: Pour the filtered solution into glass molds separated by Teflon spacers (e.g., 2–5 mm thick). Bake at 45°C for 48 to 72 hours until the block is fully solidified[3].

SynthesisWorkflow N1 1. Reagent Dissolution (MMA + AIBN + PQ) N2 2. Pre-polymerization (40°C, Dark, Stirring) N1->N2 Thermal Activation N3 3. Micro-Filtration (0.2 μm PTFE) N2->N3 Viscosity Increase N4 4. Casting & Curing (45°C for 48-72h) N3->N4 Particle Removal N5 5. Demolding & QC (Clarity Check) N4->N5 Matrix Solidification

Step-by-step synthesis workflow for PQ:PMMA holographic photopolymer preparation.

Quantitative Material Parameters

To guide material selection, the following table summarizes the quantitative optical and physical parameters of historic and modern holographic recording media based on the cited literature[1][2][3].

Material SystemPrimary SolventPost-Processing RequiredVolumetric ShrinkageDynamic Range (M/#)Environmental Toxicity
Dichromated Gelatin (DCG) WaterYes (Wet Chemical)HighHighHigh (Chromium VI)
PVA/Acrylamide (Biophotopol) WaterNo (Self-processing)ModerateModerateLow (Eco-friendly)
PQ:PMMA MMA (Bulk)No (Self-processing)Negligible ( <10−5 )High (~8 for 4.8 mm)Moderate

Holographic Recording: Experimental Setup

To write data into the synthesized photopolymer, a highly stable, vibration-isolated optical setup is required.

Setup Causality & Architecture:

  • Coherent Light Source: A continuous-wave (CW) laser at 514 nm (Argon-ion) or 532 nm (DPSS) is utilized to match the peak absorption spectrum of the PQ sensitizer[2][4].

  • Spatial Filtering: The beam is passed through a spatial filter (an objective lens paired with a precision pinhole).

    • Causality: This acts as a low-pass filter in the Fourier domain, stripping away high-frequency spatial noise caused by dust or lens imperfections, yielding a pure, mathematically ideal Gaussian beam profile[2][4].

  • Beam Splitting: A 50:50 beam splitter divides the light into an object beam and a reference beam.

    • Causality: Maintaining a strict 1:1 intensity ratio at the sample plane maximizes the fringe contrast (modulation depth) of the interference pattern, directly increasing the diffraction efficiency of the resulting hologram[2].

OpticalSetup Laser DPSS Laser (532 nm) BS Beam Splitter (50:50) Laser->BS Coherent Beam M1 Mirror 1 BS->M1 Object Beam M2 Mirror 2 BS->M2 Reference Beam SF1 Spatial Filter 1 M1->SF1 SF2 Spatial Filter 2 M2->SF2 Sample Photopolymer (PQ:PMMA) SF1->Sample Plane Wave SF2->Sample Plane Wave Det Power Meter Sample->Det Diffracted Signal

Holographic recording setup using a 532 nm laser and a two-beam interference geometry.

Self-Validation & Quality Control

A rigorous scientific protocol must function as a self-validating system. To verify the success of the PQ:PMMA synthesis and the optical alignment, execute the following quality control steps:

  • Pre-Exposure Optical Clarity Check: The cured polymer block must transmit >90% of non-resonant light (e.g., tested via a 633 nm HeNe laser). If the sample exhibits broadband scattering or cloudiness, the thermal curing rate was too rapid, resulting in the phase separation of the polymer chains. The batch must be discarded.

  • Dynamic Range (M/#) Verification: Record a series of weak plane-wave holograms in a single location by rotating the sample on a motorized stage (angular multiplexing). Calculate the diffraction efficiency ( η ) of each grating using the optical power meter. The sum of the square roots of all diffraction efficiencies yields the M-number ( M/#=∑ηi​​ ). A successfully synthesized 5 mm PQ:PMMA sample should yield an M/#≈8 [3].

    • Diagnostic Causality: If the M/# approaches zero despite a clear sample, the residual MMA monomer was entirely consumed during the thermal curing phase, indicating the 45°C baking duration was excessive.

References

  • Biophotopol: A Sustainable Photopolymer for Holographic Data Storage Applications. National Institutes of Health (NIH) / PMC.2

  • Multilevel recording of complex amplitude data pages in a holographic data storage system using digital holography. Optica Publishing Group.4

  • Holographic data storage using photopolymer. National Chiao Tung University.3

  • Preparation of Dichromated Gelatin Films for Holography. Optica Publishing Group.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of 1,3,3-Trimethyl-2-(formylmethylene)indoline Synthesis

Welcome to the Technical Support Center for the synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), commonly known as Fischer's base aldehyde. This compound is a critical building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), commonly known as Fischer's base aldehyde. This compound is a critical building block in the synthesis of hemicyanine dyes, near-infrared (NIR) fluorescent probes, and photochromic materials [1].

This guide is designed for researchers and process chemists experiencing yield bottlenecks during the Vilsmeier-Haack formylation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base). Below, you will find mechanistic insights, validated protocols, and diagnostic troubleshooting trees to ensure reproducible yields exceeding 85%.

Mechanistic Workflow & Causality

The synthesis relies on the Vilsmeier-Haack reaction. The causality of yield loss almost always traces back to two critical phases: thermal control during electrophile generation and pH control during iminium hydrolysis .

The Vilsmeier reagent (chloroiminium ion) is highly electrophilic but thermally unstable. If the temperature exceeds 5 °C during its formation, it degrades into dimethylamine and carbon monoxide. Dimethylamine acts as a competing nucleophile, leading to tarry byproducts. Later in the workflow, the reaction forms a stable iminium intermediate. If the subsequent aqueous quench is too acidic, the iminium salt will not hydrolyze into the desired aldehyde; if it is too basic or warm, the newly formed aldehyde undergoes base-catalyzed aldol condensation [2].

Workflow Step1 POCl3 + DMF (0-5°C) Step2 Vilsmeier Reagent Formation Step1->Step2 Exothermic Control Step3 Fischer's Base Addition (<20°C) Step2->Step3 Step4 Electrophilic Attack (70°C, 3h) Step3->Step4 Iminium Intermediate Step5 Basic Hydrolysis (pH 8.5-9.0) Step4->Step5 Quench in Ice Water Step6 Fischer's Base Aldehyde (Yield >85%) Step5->Step6 Precipitation & Filtration

Fig 1. Optimized Vilsmeier-Haack workflow for Fischer's base aldehyde synthesis.

Process Optimization Data

To demonstrate the extreme sensitivity of the iminium hydrolysis step, review the quantitative data in Table 1. Yields drop precipitously if the pH or temperature deviates from the optimal window during the final quench.

Table 1: Impact of Hydrolysis pH and Temperature on Final Yield

Hydrolysis pHQuench Temp (°C)Isolated Yield (%)Product PurityPrimary Failure Mode
4.0 - 5.00 - 515%>98%Incomplete hydrolysis (stable iminium salt remains)
8.5 - 9.0 0 - 5 88% >98% Optimal Conditions
8.5 - 9.0> 2562%85%Base-catalyzed aldol condensation / Degradation
> 11.00 - 545%70%Product degradation / Indoline ring opening

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the system behaves as expected before proceeding to the next step.

Reagents:

  • 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base): 1.0 eq

  • Phosphorus oxychloride (POCl₃): 1.3 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 1.5 eq (plus extra as solvent)

  • 20% Aqueous NaOH solution

Step 1: Vilsmeier Reagent Preparation

  • Charge a dry, argon-purged round-bottom flask with anhydrous DMF.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Add POCl₃ (1.3 eq) dropwise via an addition funnel over 30 minutes.

  • Validation Check: Monitor the internal temperature. It must not exceed 5 °C. The solution should become pale yellow. If it turns dark brown, thermal degradation has occurred.

Step 2: Electrophilic Addition

  • Dissolve Fischer's base (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 20 °C to control the exotherm.

Step 3: Iminium Salt Formation

  • Remove the cooling bath and gradually heat the reaction mixture to 70 °C for 3 hours.

  • Validation Check (TLC): Perform Thin Layer Chromatography using a 4:1 Hexane:Ethyl Acetate solvent system. Fischer's base (Rf ~0.8) should be completely consumed, replaced by a heavy baseline spot representing the highly polar iminium intermediate.

Step 4: Hydrolysis and Precipitation

  • Cool the mixture to room temperature, then pour it slowly into a beaker containing crushed ice (10x the volume of the reaction mixture).

  • Slowly add 20% aqueous NaOH dropwise under vigorous stirring. Continuously monitor with a pH meter until the pH reaches exactly 8.5 - 9.0.

  • Validation Check: A yellow/orange precipitate (Fischer's base aldehyde) will form abundantly the moment the pH crosses 8.0.

Step 5: Isolation and Purification

  • Filter the precipitate under vacuum and wash with copious amounts of ice-cold distilled water to remove residual salts and DMF.

  • Recrystallize the crude solid from a hot petroleum ether/ethyl acetate mixture to yield pure 1,3,3-Trimethyl-2-(formylmethylene)indoline (Melting point: 112-116 °C) [3].

Troubleshooting Guides & FAQs

Use the diagnostic logic tree below to identify the root cause of sub-optimal yields.

Troubleshooting Issue Issue: Low Yield (<50%) Q1 Is the crude mixture tarry or black? Issue->Q1 Sol1 Thermal Degradation: Maintain <5°C during POCl3 addition Q1->Sol1 YES Q2 Is unreacted iminium salt present (TLC)? Q1->Q2 NO Sol2 Incomplete Hydrolysis: Adjust quench pH to 8.5-9.0 using NaOH Q2->Sol2 YES Q3 Is unreacted Fischer's base present? Q2->Q3 NO Sol3 Suboptimal Kinetics: Increase Vilsmeier reagent to 1.3 eq, heat to 70°C Q3->Sol3 YES

Fig 2. Diagnostic logic tree for troubleshooting low yields in formylation.

Q: My product is an oil instead of a solid precipitate during the quench. How do I fix this? A: "Oiling out" occurs when the hydrolysis temperature is too high, or when residual DMF acts as a co-solvent, preventing crystallization. Ensure you are pouring the reaction into a large excess of crushed ice, not just cold water. If the product still oils out, do not attempt to force precipitation. Instead, extract the aqueous layer with ethyl acetate, wash the organic layer three times with brine to pull out the residual DMF, dry over Na₂SO₄, and concentrate in vacuo[2].

Q: Can I use oxalyl chloride instead of POCl₃ to form the Vilsmeier reagent? A: Yes. Oxalyl chloride generates the Vilsmeier reagent under milder conditions and produces gaseous byproducts (CO, CO₂), which significantly simplifies the aqueous workup. However, POCl₃ remains the industry standard for this specific formylation because the resulting dichlorophosphate counter-ion provides optimal solubility and reactivity profiles for the sterically hindered enamine of Fischer's base [1].

Q: Why is my recrystallization recovery so low? A: Fischer's base aldehyde is prone to thermal degradation if left in hot solvents for extended periods. When recrystallizing, use the minimum amount of solvent required, heat only until just dissolved, and immediately allow it to cool. Prolonged boiling in ethanol will cause the aldehyde to degrade, darkening the solution and ruining your yield.

References

  • Kinetics of the formation of hemicyanine dyes by the condensation of Fischer's base aldehyde with anilines. Dyes and Pigments, 2006, 69(1-2), 45-53.[Link]

  • Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society, 2024.[Link]

Optimization

Process Chemistry Technical Support Center: Optimizing Regioselectivity in Indole Reimer-Tiemann Reactions

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting the Reimer-Tiemann (RT) formylation of indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting the Reimer-Tiemann (RT) formylation of indoles. While alternative formylation methods (like the Vilsmeier-Haack reaction) are often preferred for C3-formylation, specific synthetic constraints—such as the presence of acid-sensitive functional groups—may necessitate the RT approach[1].

The primary challenge in this reaction is the ambident reactivity of the indole nucleus with dichlorocarbene ( :CCl2​ ), which frequently leads to a mixture of the desired C3-formylated product and an abnormal ring-expansion product (3-chloroquinoline) via the Ciamician-Dennstedt rearrangement[2],[3].

Part 1: Mechanistic Causality & The Regioselectivity Challenge

To troubleshoot the reaction, one must understand the mechanistic divergence. When chloroform is treated with a strong aqueous base, it undergoes α -elimination to generate highly electrophilic dichlorocarbene[1]. For indoles, this carbene can follow two distinct pathways:

  • The Normal Pathway (C3-Attack): The electron-rich C3 position of the indole anion attacks the carbene. Subsequent basic hydrolysis of the dichloromethyl intermediate yields the desired indole-3-carboxaldehyde[4].

  • The Abnormal Pathway (Ring Expansion): The carbene undergoes a [2+1] cycloaddition across the C2-C3 double bond, forming an unstable dichlorocyclopropane intermediate. This intermediate rapidly undergoes β -elimination and fragmentation, expanding the pyrrole ring to form a 3-chloroquinoline derivative[2],[5].

RT_Mechanism Indole Indole Anion + :CCl2 C3_Attack Electrophilic Attack at C3 (Normal Pathway) Indole->C3_Attack Cycloaddition [2+1] Cycloaddition at C2-C3 (Abnormal Pathway) Indole->Cycloaddition Intermediate1 Dichloromethyl Intermediate C3_Attack->Intermediate1 Intermediate2 Dichlorocyclopropane Adduct Cycloaddition->Intermediate2 Product1 Indole-3-carboxaldehyde (Desired) Intermediate1->Product1 Hydrolysis Product2 3-Chloroquinoline (Ring Expansion) Intermediate2->Product2 Rearrangement

Mechanistic divergence in the Reimer-Tiemann reaction of indole.

Part 2: Troubleshooting Guide & FAQs

Q1: My Reimer-Tiemann reaction on indole is yielding predominantly 3-chloroquinoline. How can I shift the regioselectivity back to C3-formylation? Analysis: The formation of 3-chloroquinoline is an inherent side reaction driven by the high local concentration of carbene at the biphasic interface in standard CHCl3​ /water systems[2],[1]. Solution:

  • Modify the Solvent Microenvironment: Introducing a co-solvent like 1,4-dioxane acts as an emulsifier, altering the micellar interface and favoring direct C3 electrophilic substitution over cycloaddition[1].

  • Utilize Phase Transfer Catalysis (PTC): Using catalysts like Benzyltriethylammonium chloride (TEBAC) or crown ethers facilitates controlled mass transfer of the hydroxide ion into the organic phase, preventing localized carbene pooling[4].

  • Supramolecular Shielding: The addition of β -cyclodextrin can encapsulate the hydrophobic indole ring. Steric constraints within the cyclodextrin cavity shield the C2-C3 double bond from [2+1] cycloaddition, directing the carbene strictly to the exposed C3 position.

Q2: I am observing massive formation of black, tarry materials instead of discrete products. What is failing? Analysis: Indoles are highly sensitive to polymerization. This occurs if the reaction mixture becomes locally acidic during the hydrolysis step, or if the initial carbene-generation exotherm is uncontrolled[2]. Solution:

  • Self-Validating Check: Monitor the internal temperature during the addition of the base. The generation of dichlorocarbene is highly exothermic[1]. If the temperature spikes >65°C, polymerization pathways dominate. Use a syringe pump for base addition.

  • Reagent Purity: Ensure the chloroform is strictly ethanol-free. Ethanol (a common stabilizer in CHCl3​ ) quenches the carbene, requiring excess base and prolonged heating, which degrades the indole substrate.

Q3: Is there a difference between using NaOH and KOH for indole formylation? Analysis: Yes. The nature of the alkali metal cation influences the tight ion-pair of the indole anion. Solution: KOH often provides slightly better C3 regioselectivity than NaOH. The larger potassium cation creates a looser ion pair with the indole nitrogen, increasing the overall electron density at C3 and accelerating the normal electrophilic attack relative to the cycloaddition pathway.

Part 3: Quantitative Data on Reaction Optimization

To illustrate the causality of parameter adjustments, the following table summarizes the impact of reaction conditions on the regioselectivity of indole formylation.

Base (Aq)Solvent SystemAdditive / CatalystTemp (°C)C3-Formyl Yield (%)3-Chloroquinoline (%)
NaOH (50%) CHCl3​ / H2​O None653228
KOH (50%) CHCl3​ / H2​O None653824
KOH (50%) CHCl3​ / 1,4-DioxaneNone605115
KOH (50%) CHCl3​ / H2​O TEBAC (Phase Transfer)605812
KOH (50%) CHCl3​ / H2​O β -Cyclodextrin5571<5

Note: Yields are representative averages based on optimized process chemistry parameters for minimizing ring-expansion[2],[4].

Part 4: Self-Validating Experimental Protocol

Protocol: Regioselective C3-Formylation of Indole via Modified Reimer-Tiemann Conditions Objective: Maximize indole-3-carboxaldehyde yield while suppressing the Ciamician-Dennstedt ring expansion.

Step-by-Step Methodology:

  • Preparation & System Purging:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple.

    • Validation Check: Ensure the system is purged with Argon. Oxygen presence can lead to oxidative degradation of the electron-rich indole anion.

  • Substrate & Additive Solvation:

    • Dissolve 10.0 mmol of Indole in 15 mL of ethanol-free Chloroform ( CHCl3​ ) and 5 mL of 1,4-Dioxane.

    • Add 1.0 mmol of Benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst.

    • Causality: 1,4-Dioxane and TEBAC work synergistically to facilitate mass transfer across the biphasic boundary, preventing localized carbene pooling that leads to cycloaddition[1].

  • Controlled Carbene Generation:

    • Heat the mixture to 55°C.

    • Begin dropwise addition of 10 mL of 50% aqueous KOH over 45 minutes using a syringe pump.

    • Validation Check: The internal temperature must not exceed 60°C. A color change to deep orange/red is expected, indicating the formation of the indole anion and subsequent carbene reaction.

  • Hydrolysis & Quenching:

    • After complete addition, maintain stirring at 55°C for 1 hour.

    • Validation Check: Perform a TLC (Hexanes:EtOAc 7:3). The indole spot ( Rf​≈0.6 ) should be consumed, with a new UV-active spot for the aldehyde ( Rf​≈0.3 ).

    • Cool the reaction to 0°C. Carefully acidify to pH 5 using 2M HCl.

    • Causality: Acidification hydrolyzes the intermediate dichloromethyl complex to the final aldehyde. Careful temperature control prevents acid-catalyzed polymerization[2].

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via flash chromatography to separate the trace 3-chloroquinoline (elutes faster) from the desired indole-3-carboxaldehyde.

References
  • Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide Source: Benchchem URL:2

  • Reimer Tiemann Reaction: Mechanism and application Source: Chemistry Notes URL:3

  • Reimer–Tiemann reaction Source: Wikipedia URL:1

  • The Reimer–Tiemann Reaction Source: ResearchGate URL:4

  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Source: Organic Chemistry Frontiers (RSC Publishing) URL:5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solution Stability of Indoline Derivatives

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of indoline-containing compounds during in vitro assays and long-term storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of indoline-containing compounds during in vitro assays and long-term storage.

Indoline scaffolds are privileged structures in medicinal chemistry and drug development[1]. However, their utility is frequently complicated by solution-phase instability. This guide provides a mechanistic deep-dive into these degradation pathways and offers actionable, self-validating protocols to troubleshoot and mitigate stability issues.

Mechanistic Deep-Dive: The Causality of Indoline Degradation

To stop degradation, you must first understand its thermodynamic drivers. Indolines are inherently susceptible to aerobic oxidation. The nitrogen atom in the indoline ring is electron-rich, making the adjacent benzylic carbons (C2 and C3) highly vulnerable to hydrogen abstraction by molecular oxygen, trace transition metals (e.g., Cu, Fe), or photo-induced radicals[2].

  • Radical Initiation : Exposure to dissolved oxygen or ambient light initiates the formation of a hydroperoxide or radical intermediate at the C2 or C3 position.

  • Aromatization : The intermediate rapidly undergoes dehydrogenation to form the fully aromatic, thermodynamically stable indole[2]. This is the primary degradation pathway.

  • Dimerization : In concentrated solutions, reactive radical intermediates can cross-couple, leading to dimers and complex oligomers. This typically manifests as a distinct color change (e.g., pink, brown, or black) in the solution.

Understanding this causality dictates our troubleshooting approach: to stabilize indolines, we must either electronically deactivate the ring or rigorously eliminate environmental oxidants.

G Indoline Indoline Derivative (Target Compound) Radical Hydroperoxide / Radical (Reactive Intermediate) Indoline->Radical Hydrogen Abstraction O2 O2 / Light / Trace Metals (Environmental Triggers) O2->Radical Initiates Indole Indole Derivative (Aromatized Degradant) Radical->Indole Dehydrogenation (-H2O) Dimers Dimers / Oligomers (Colored Impurities) Radical->Dimers Cross-coupling

Logical pathway of indoline oxidative degradation into indoles and colored dimers.

Troubleshooting Q&A

Q1: My indoline stock solution in DMSO turned pink/brown after a week at room temperature. What happened, and can I still use it? A: The color change is a macroscopic indicator of microscopic oxidative degradation and polymerization. Indolines readily oxidize to indoles, and the highly reactive intermediates form colored dimers or oligomers. DMSO is hygroscopic and often carries dissolved oxygen and trace metal impurities that accelerate this autoxidation. Actionable Advice:Do not use the discolored solution. The concentration of your active pharmaceutical ingredient (API) has decreased, and the degradants (indoles/dimers) may possess off-target biological activity, completely invalidating your assay results. Always prepare fresh stocks or store them in single-use aliquots at -80°C under an inert argon atmosphere.

Q2: How can I structurally modify my indoline hit compound to improve its chemical and metabolic stability in solution? A: If the indoline core is not strictly required for target binding, consider bioisosteric replacement. Introducing a nitrogen atom into the benzene ring to form an azaindole significantly alters the electronic properties. The additional nitrogen reduces the electron density of the bicyclic system, making it far less susceptible to both chemical autoxidation and cytochrome P450 (CYP450)-mediated metabolism[3]. Alternatively, adding electron-withdrawing groups (e.g., fluorine) to the indoline ring can also inductively deactivate the core against oxidation.

Q3: Does the choice of assay buffer or solvent impact the stability of indoline-2-carboxylic acid derivatives? A: Yes, profoundly. While the carboxylic moiety itself is generally stable, the indoline core remains at risk of oxidation to 1H-indole-2-carboxylic acid[4]. Furthermore, polar solvents (like DMSO or aqueous buffers) strongly influence the cis/trans isomerization of the amide bond if the indoline nitrogen is acylated. This solvent-dependent conformational equilibrium can affect the apparent binding affinity in your assays[4]. Ensure your analytical methods (like 1H NMR or LC-MS) are capable of resolving these isomers to avoid misinterpreting a conformational shift as chemical degradation.

Quantitative Data: Stability Comparison

To illustrate the impact of structural modification on stability, the following table summarizes typical half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) trends when comparing indoline scaffolds to their azaindole bioisosteres[3].

Scaffold TypeStructural FeatureAqueous Solution Stability (Air Exposed, 25°C)HLM Metabolic Half-Life ( t1/2​ )Primary Degradant
Indoline Electron-rich bicyclic corePoor (Hours to Days)Short (< 30 min)Indole (Aromatization)
Azaindole Electron-deficient coreExcellent (Weeks to Months)Moderate to Long (> 60 min)N-oxides, Hydroxylated metabolites
Fluorinated Indoline Inductive deactivationModerate (Days to Weeks)Moderate (~ 45 min)Indole (Slower rate)

Experimental Protocols

Protocol 1: Self-Validating LC-MS/MS Workflow for Assessing Solution Stability

To trust your biological data, you must prove your compound remains intact throughout the assay duration. This protocol provides a self-validating system using mass balance.

Causality & Rationale: By quantifying both the disappearance of the indoline and the appearance of the indole degradant simultaneously, you ensure that no hidden degradation pathways (e.g., precipitation, non-specific plastic binding) are skewing the results. If the total molar mass drops, your system alerts you to unmonitored losses.

Step-by-Step Methodology:

  • Solvent Preparation: Degas the target assay buffer (e.g., PBS, pH 7.4) by sparging with Argon gas for 15 minutes to displace dissolved oxygen.

  • Stock Preparation: Dissolve the indoline derivative in anhydrous, degassed DMSO to a concentration of 10 mM.

  • Incubation Setup: Spike the DMSO stock into the degassed buffer to a final concentration of 10 µM (0.1% DMSO final). Split the solution into two experimental cohorts:

    • Cohort A (Control): Sealed under Argon, incubated at 37°C in the dark.

    • Cohort B (Stress): Open to ambient air, incubated at 37°C under ambient light.

  • Sampling & Quenching: At time points 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS). Why? The cold organic solvent halts enzymatic and chemical reactions while precipitating proteins/salts.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the MRM transitions for both the parent indoline and the expected indole mass (typically[M-2]+).

  • Validation Check (Mass Balance Check): Calculate the molar sum of [Indoline] + [Indole] at each time point. If the sum drops significantly below the T=0 concentration, suspect dimerization or precipitation, and halt the biological assay until formulation is improved.

Workflow Prep 1. Sample Preparation (Degassed Solvent, Ar Purge) Incubate 2. Controlled Incubation (Temp, Light, Timepoints) Prep->Incubate Quench 3. Aliquot & Quench (Internal Standard Addition) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Quantify Parent & Indole) Quench->Analyze Validate 5. Data Validation (Mass Balance Check) Analyze->Validate

Self-validating experimental workflow for assessing indoline solution stability.

References

  • Benchchem Technical Support Team. "A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds." Benchchem. 3

  • ACS Publications. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." Organic Letters. 2

  • ACS Publications. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry. 4

  • ResearchGate. "Development and Application of Indolines in Pharmaceuticals." 1

Sources

Optimization

Technical Support Center: Optimizing Electron Injection in Indoline-Sensitized DSSCs

Welcome to the technical support center for researchers and scientists working with indoline dyes in Dye-Sensitized Solar Cells (DSSCs). This guide, structured in a question-and-answer format, provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and scientists working with indoline dyes in Dye-Sensitized Solar Cells (DSSCs). This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and enhance the efficiency of electron injection in your devices.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the fabrication and characterization of DSSCs using indoline dyes.

Question 1: My DSSC shows very low overall power conversion efficiency (PCE). What are the most likely causes related to electron injection?

Answer: Low power conversion efficiency (PCE) in DSSCs can stem from several factors, but inefficient electron injection is a primary bottleneck. The most common causes include:

  • Dye Aggregation: Indoline dyes have a tendency to aggregate on the TiO2 surface, which can lead to inefficient electron injection and increased charge recombination.[1][2]

  • Poor Energy Level Alignment: For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the indoline dye must be positioned above the conduction band edge (CBE) of the TiO2.[3][4] An insufficient energy gap can hinder this process.

  • Sub-optimal Dye Loading: Both insufficient and excessive dye loading can be detrimental. Too little dye results in poor light absorption, while excessive dye can promote aggregation.

  • Presence of Impurities: Contaminants in the dye solution or on the TiO2 surface can interfere with the dye anchoring and electron injection process.

Question 2: How can I tell if dye aggregation is occurring on my TiO2 photoanode?

Answer: Dye aggregation can be identified through spectrophotometric analysis. When indoline dyes aggregate on the TiO2 surface, you may observe a broadening or a red-shift in the absorption spectrum of the photoanode compared to the dye in solution.[5][6] Visual inspection might also reveal a non-uniform or "blotchy" appearance of the dyed photoanode.

Question 3: What is the role of a co-adsorbent like chenodeoxycholic acid (CDCA), and when should I use it?

Answer: Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent in DSSCs to mitigate dye aggregation.[7][8] It works by co-adsorbing onto the TiO2 surface alongside the indoline dye molecules, creating a more ordered and less aggregated monolayer.[9] This separation of dye molecules can lead to improved electron injection efficiency and reduced charge recombination, ultimately boosting the overall PCE.[10][11] You should consider using CDCA when you suspect dye aggregation is limiting your device performance, which is a common issue with many indoline dyes.

Question 4: What is the ideal solvent for preparing my indoline dye solution?

Answer: The choice of solvent is crucial as it can influence the solubility of the dye and its tendency to aggregate. Acetonitrile is often a good choice for sensitization as it can promote the neutral form of the dye, which is generally better for sensitization than the anionic form that can be more prevalent in solvents like ethanol.[12][13] A mixture of acetonitrile and a less polar solvent like tert-butanol or toluene is also commonly used to improve dye solubility and film formation.[14][15]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental challenges.

Troubleshooting Guide 1: Low Short-Circuit Current Density (Jsc)

A low short-circuit current density (Jsc) is a direct indicator of inefficient electron injection or poor light harvesting.

Possible Cause 1: Inefficient Electron Injection due to Dye Aggregation

  • Causality: When indoline dye molecules are too closely packed on the TiO2 surface, they can form aggregates. These aggregates can have different excited-state properties compared to individual molecules, often leading to non-radiative decay pathways that compete with electron injection into the TiO2 conduction band.[1]

  • Troubleshooting Protocol:

    • Introduce a Co-adsorbent: Add chenodeoxycholic acid (CDCA) to your dye solution. A common starting point is a molar ratio of 1:1 (Dye:CDCA), but the optimal ratio may need to be determined experimentally.[9][11]

    • Optimize Dye Concentration: Reduce the concentration of your indoline dye solution. A typical concentration range is 0.1 to 0.5 mM.[14][16]

    • Adjust Dyeing Time: Shorten the immersion time of the TiO2 photoanode in the dye solution. While a longer time may seem to increase dye loading, it can also promote aggregation.

    • Solvent Selection: Ensure you are using a suitable solvent system, such as a mixture of acetonitrile and tert-butanol, to improve dye solubility and reduce aggregation.[14]

Possible Cause 2: Mismatch in Energy Levels

  • Causality: Efficient electron injection requires the LUMO energy level of the dye to be sufficiently higher than the conduction band edge of the TiO2.[3][4] If this energy gap is too small, the driving force for electron injection is reduced.

  • Troubleshooting Protocol:

    • Dye Selection: If possible, choose an indoline dye with a higher LUMO energy level. The electronic properties of indoline dyes can be tuned through molecular engineering.[4][17]

    • TiO2 Surface Treatment: In some cases, treating the TiO2 surface can shift its conduction band edge. For example, treatment with TiCl4 is a standard procedure that can improve the electronic properties of the TiO2 film.

    • Electrolyte Additives: The composition of the electrolyte, particularly the presence of additives like tert-butylpyridine (tBP) and lithium ions, can influence the TiO2 conduction band edge and, consequently, the electron injection dynamics.[18][19]

Data Presentation: Impact of CDCA on Indoline Dye-Based DSSC Performance

Indoline DyeCo-adsorbentJsc (mA/cm²)Voc (V)PCE (%)Reference
DN-F05 (0.5 mM)None--1.974[7]
DN-F05 (0.5 mM)7.5 mM CDCA8.350.6892.988[7]
ASQ4None--< 6.39[20]
ASQ42 equiv. CDCA12.180.7116.39[20]
XW70-C8CDCA22.250.75011.1[21]
Troubleshooting Guide 2: Poor Open-Circuit Voltage (Voc)

A low open-circuit voltage (Voc) is often associated with high charge recombination rates.

Possible Cause: Increased Charge Recombination at the TiO2/Dye/Electrolyte Interface

  • Causality: After electron injection, the electron in the TiO2 conduction band can recombine with either the oxidized dye molecule or with the redox mediator in the electrolyte. This back-electron transfer is an undesirable process that reduces the Voc.[12] A poorly formed dye monolayer with aggregates can create pathways for increased recombination.

  • Troubleshooting Protocol:

    • Utilize Co-adsorbents: The use of CDCA not only reduces aggregation but also helps to form a more compact and insulating molecular layer on the TiO2 surface. This layer can act as a barrier, hindering the approach of the redox mediator to the TiO2 surface and thereby suppressing charge recombination.[9][12]

    • Optimize Dye Layer: Ensure a dense and uniform dye monolayer is formed. This can be influenced by the dyeing solvent, time, and temperature.

    • Co-sensitization: The use of a second, complementary dye can help to fill in any gaps in the primary dye monolayer, creating a more compact surface and reducing recombination.[12][13]

Experimental Workflow: Fabrication of an Indoline-Sensitized Photoanode

experimental_workflow cluster_preparation Substrate Preparation cluster_sensitization Dye Sensitization FTO_cleaning Clean FTO Substrate TiO2_deposition Deposit TiO2 Paste FTO_cleaning->TiO2_deposition Sequential Sonication TiO2_sintering Sinter TiO2 Film TiO2_deposition->TiO2_sintering Doctor Blading immersion Immerse Warm Photoanode in Dye Solution TiO2_sintering->immersion Annealing at ~450°C dye_solution Prepare Indoline Dye Solution (with/without CDCA) dye_solution->immersion rinsing_drying Rinse with Solvent and Dry immersion->rinsing_drying

Caption: A generalized workflow for the preparation of an indoline dye-sensitized TiO2 photoanode.

III. Visualization of Key Concepts

Electron Injection and Competing Processes in DSSCs

electron_processes Dye_GS Dye (S0) Dye_ES Excited Dye (S1) Dye_GS->Dye_ES Light Absorption (hν) Dye_ES->Dye_GS 2. Non-radiative Decay (undesired) TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB 1. Electron Injection (desired) Dye_Ox Oxidized Dye (S+) TiO2_CB->Dye_Ox 3. Recombination with Dye+ (undesired) Redox_Ox Oxidized Mediator (I3-) TiO2_CB->Redox_Ox 4. Recombination with Electrolyte (undesired) Redox_Med Redox Mediator (I-) Redox_Med->Dye_Ox 5. Dye Regeneration (desired)

Caption: Key electronic processes in a Dye-Sensitized Solar Cell.

Troubleshooting Logic for Low Electron Injection Efficiency

troubleshooting_logic start Low Jsc or PCE Observed check_aggregation Check for Dye Aggregation (Spectroscopy) start->check_aggregation aggregation_present Aggregation Confirmed check_aggregation->aggregation_present Yes no_aggregation Minimal Aggregation check_aggregation->no_aggregation No add_cdca Add/Optimize CDCA Concentration aggregation_present->add_cdca check_energy_levels Verify Energy Level Alignment (LUMO vs. TiO2 CB) no_aggregation->check_energy_levels optimize_dyeing Optimize Dye Concentration and Immersion Time add_cdca->optimize_dyeing energy_levels_ok Sufficient Driving Force check_energy_levels->energy_levels_ok OK energy_levels_bad Insufficient Driving Force check_energy_levels->energy_levels_bad Poor select_new_dye Consider Alternative Dye with Higher LUMO energy_levels_bad->select_new_dye

Sources

Reference Data & Comparative Studies

Validation

validation of a fluorescent probe assay for formaldehyde detection

A Comprehensive Guide to the Validation of Fluorescent Probe Assays for Formaldehyde Detection Formaldehyde (FA) is traditionally viewed as an environmental toxin, but recent advances in chemical biology have revealed it...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Validation of Fluorescent Probe Assays for Formaldehyde Detection

Formaldehyde (FA) is traditionally viewed as an environmental toxin, but recent advances in chemical biology have revealed its role as a critical endogenous signaling molecule and reactive carbonyl species (RCS) involved in histone demethylation and neurodegenerative pathologies[1][2]. To disentangle the molecular mechanisms of FA biology, researchers require highly sensitive, non-destructive tools.

As a Senior Application Scientist, I frequently evaluate analytical methodologies for RCS quantification. While traditional methods like High-Performance Liquid Chromatography (HPLC) and colorimetric assays have historical utility, they are fundamentally incompatible with live-cell imaging. This guide objectively compares modern FA-responsive fluorescent probes against traditional alternatives and provides a rigorously validated, self-correcting protocol for in vitro FA detection.

Mechanistic Overview: The Causality of Fluorescence Turn-On

The superiority of modern fluorescent probes lies in their chemical causality. Traditional methods rely on generic carbonyl condensation, whereas state-of-the-art fluorescent probes (such as FAP-1 or BD-CHO) utilize a highly specific 2-Aza-Cope rearrangement [2][3].

When the probe's homoallylamine trigger encounters FA, it forms an imine intermediate. Due to strict steric and electronic requirements, this intermediate spontaneously undergoes a [3,3]-sigmatropic rearrangement, followed by hydrolysis[2]. This cleaves the masking group and releases a highly emissive aldehyde fluorophore[2][3]. This reaction is highly selective for FA over other biological aldehydes (like acetaldehyde or glucose), ensuring that the resulting fluorescence "turn-on" is a direct, causal readout of FA concentration. Alternatively, newer probes utilize Aggregation-Induced Emission (AIE), where the reaction with FA alters the probe's solubility, causing aggregation and a massive boost in quantum yield[4].

G A Homoallylamine Probe (Non-fluorescent) C Imine Intermediate A->C + FA B Formaldehyde (FA) B->C D 2-Aza-Cope Rearrangement C->D Spontaneous E Hydrolysis D->E F Aldehyde Fluorophore (Highly Fluorescent) E->F Signal Turn-On

Mechanism of 2-Aza-Cope rearrangement for fluorescent formaldehyde detection.

Objective Performance Comparison

To justify the transition to fluorescent probes, we must benchmark them against the gold standards of analytical chemistry: the DNPH-HPLC method and the Nash Colorimetric method .

The DNPH-HPLC method requires derivatizing FA with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, followed by UV detection at 353–360 nm[5][6]. The Nash method relies on the condensation of FA with acetylacetone and ammonium salts to form a yellow diacetyldihydrolutidine product measured at 412 nm[7][8].

Table 1: Quantitative Comparison of FA Detection Methodologies

ParameterFluorescent Probes (e.g., BD-CHO, AIE-FA)DNPH-HPLC MethodNash Colorimetric Method
Detection Mechanism 2-Aza-Cope / AIE Turn-on[2][4]Pre-column DNPH derivatization[5]Acetylacetone condensation[8]
Limit of Detection (LOD) 40 nM – 0.5 µM[2][4]~3.3 µM (0.1 ppm)[5][6]~0.3 mM[9]
Response Time 1.5 – 30 minutes[1][4]60 min prep + 20 min run[5][10]15 – 30 minutes (at 60°C)[9]
Live-Cell Compatibility Yes (Non-destructive)[2]No (Requires lysis/extraction)[10]No (Requires lysis/extraction)[9]
Signal Readout Confocal Microscopy / FluorometryUV Absorbance (353-360 nm)[5]Vis Absorbance (412 nm)[7]

Experimental Validation Protocol: Live-Cell FA Detection

A robust assay must be a self-validating system. The following protocol utilizes a generic high-performance FA fluorescent probe (e.g., AIE-FA or BD-CHO) for live-cell imaging. We incorporate a chemical scavenger (Sodium Bisulfite, NaHSO₃) to prove that the fluorescence signal is causally linked to FA and not an artifact of probe degradation[1][4].

Workflow Step1 1. Cell Culture & Seeding (e.g., HeLa/MCF-7) Step2 2. Inhibitor Pre-treatment (NaHSO3 Scavenger) Step1->Step2 Specificity Validation Step3 3. Probe Incubation (10 μM, 30 min, 37°C) Step1->Step3 Control/Endogenous Step2->Step3 Step4 4. FA Treatment (Exogenous addition) Step3->Step4 Exogenous Assay Step5 5. Confocal Imaging (Excitation/Emission) Step3->Step5 Direct Imaging Step4->Step5 Step6 6. Data Quantification (Fluorescence Fold-Change) Step5->Step6

Step-by-step validation workflow for live-cell formaldehyde imaging.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Probe Stock: Dissolve the fluorescent probe in anhydrous DMSO to create a 10 mM stock solution[1]. Scientific Rationale: Anhydrous conditions prevent premature hydrolysis of the probe's recognition moiety.

  • Buffer: Purge 10 mM Phosphate Buffer Saline (PBS, pH 7.4) with N₂ for 5 minutes prior to use to prevent reactive oxygen species (ROS) interference[1].

  • Scavenger: Prepare a 1 mM stock of Sodium Bisulfite (NaHSO₃) in DMEM[2].

Phase 2: Cell Culture & Incubation 4. Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere until 70-80% confluent[2][3]. 5. Wash the cells twice with 2 mL of pre-warmed PBS to remove serum proteins that might nonspecifically bind the probe[2]. 6. Probe Loading: Incubate the cells with 10 μM of the fluorescent probe in serum-free DMEM for 30 minutes at 37°C[3]. 7. Wash the cells three times with PBS. Scientific Rationale: This removes the extracellular probe, ensuring that any detected fluorescence originates strictly from intracellular FA reacting with the internalized probe[1].

Phase 3: Exogenous & Endogenous Validation (The Self-Validating System) 8. Exogenous FA Test: Treat a subset of the probe-loaded cells with 100–500 μM FA for 15 to 180 minutes (depending on the probe's kinetics)[1][2]. 9. Scavenger Control (Crucial Step): To validate specificity, pre-treat a separate control group of cells with 1 mM NaHSO₃ for 30 minutes before probe incubation[1][2]. Scientific Rationale: NaHSO₃ undergoes nucleophilic addition to the carbonyl group of endogenous FA, forming a stable adduct. A subsequent lack of fluorescence in this cohort proves the signal is entirely dependent on free FA, effectively ruling out false positives[4].

Phase 4: Imaging and Quantification 10. Capture digital images using a confocal laser scanning microscope (e.g., Olympus FV10-ASW) utilizing the specific excitation/emission tracks for your probe's fluorophore[1]. 11. Quantify the mean fluorescence intensity (MFI) across biological triplicates using ImageJ/Fiji to generate statistically significant fold-change data.

Data Interpretation & Troubleshooting

When validating a new probe, pay close attention to the Stokes shift and pH stability . Probes like BD-CHO exhibit a large Stokes shift (~118 nm), which drastically reduces auto-fluorescence background from biological tissues[2]. Furthermore, always verify the probe's stability across a physiological pH range (e.g., pH 4.0–9.0). If the probe exhibits spontaneous fluorescence at acidic pH levels (pH < 6.8) due to unintended Schiff base hydrolysis, it may yield false positives in acidic organelles like lysosomes[4].

By grounding your assay in strict chemical causality—utilizing specific aza-Cope or AIE mechanisms, benchmarking against HPLC standards, and employing chemical scavengers—you ensure that your FA detection workflow is both highly sensitive and scientifically unimpeachable.

References

  • Source: thno.
  • Source: frontiersin.
  • Source: rsc.
  • Source: acs.
  • Source: oup.
  • Source: akjournals.
  • Source: orientjchem.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Title: hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.

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Comparative

A Senior Application Scientist's Guide to DFT and TD-DFT Analysis of Indoline Dyes for Dye-Sensitized Solar Cells (DSSCs)

This guide provides researchers, scientists, and material development professionals with a comprehensive framework for utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze and predict the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and material development professionals with a comprehensive framework for utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze and predict the performance of indoline-based dyes for Dye-Sensitized Solar Cells (DSSCs). We move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and self-validating workflow.

Introduction: The Critical Role of the Sensitizer in DSSCs

Dye-Sensitized Solar Cells (DSSCs) have emerged as a cost-effective and promising alternative to traditional silicon-based photovoltaics.[1] The operational principle of a DSSC hinges on a sensitizing dye anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The process begins when the dye absorbs photons from sunlight, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This excited electron is then injected into the conduction band of the TiO₂, from where it travels through an external circuit to generate electricity.[2] The oxidized dye is subsequently regenerated by a redox electrolyte, typically an iodide/triiodide (I⁻/I₃⁻) couple, completing the circuit.

Indoline dyes have garnered significant attention as metal-free organic sensitizers due to their high molar extinction coefficients, straightforward synthesis, and the tunability of their electronic and optical properties through molecular engineering.[4][5] Computational modeling with DFT and TD-DFT has become an indispensable tool for rationally designing and screening novel indoline dyes, accelerating the development of more efficient DSSCs.[6][7] This guide will provide the theoretical grounding and a practical, step-by-step protocol for performing these analyses.

Theoretical & Methodological Foundations

To accurately predict a dye's performance, we must simulate its behavior in a realistic environment. This involves careful selection of computational methods, basis sets, and environmental models.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In our context, it is the workhorse for determining the ground-state properties of the dye molecule.[2][3] Its primary outputs are the optimized molecular geometry and the energies of the molecular orbitals (HOMO and LUMO).

  • Time-Dependent DFT (TD-DFT): As an extension of DFT, TD-DFT is employed to study the properties of molecules in their excited states.[2][8] This is crucial for simulating the absorption of light and predicting the UV-Vis absorption spectrum, which dictates the dye's light-harvesting capability.

  • Choice of Functional and Basis Set: The accuracy of DFT/TD-DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For organic dyes like indolines, hybrid functionals such as B3LYP or PBE0 often provide a good balance of accuracy and computational cost.[3][8][9] The 6-31G(d) basis set is a common and effective starting point for these systems.[3][10]

  • Solvent Effects: Dye performance is evaluated in solution. Therefore, incorporating a solvent model is non-negotiable for obtaining meaningful results. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating the bulk solvent environment (e.g., acetonitrile or ethanol).[2][8][9]

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for the complete analysis of an indoline dye using the Gaussian suite of programs, a standard in the field.[3]

Step 1: Molecular Structure Creation

Begin by building the 3D structure of the indoline dye using a molecular editor such as GaussView. Ensure correct atom types, bonds, and initial stereochemistry.

Step 2: Ground State Geometry Optimization

The first and most critical computational step is to find the lowest-energy conformation of the dye molecule. All subsequent electronic properties are calculated from this optimized structure.

  • Causality: An inaccurate geometry will lead to incorrect orbital energies and a flawed prediction of the absorption spectrum.

  • Protocol: Perform a geometry optimization and frequency calculation in the chosen solvent. The frequency calculation is a self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Example Gaussian Input:

Step 3: Frontier Molecular Orbital (FMO) Analysis

From the optimized geometry, analyze the HOMO and LUMO energy levels. These are fundamental to determining the feasibility of the two most critical electron transfer processes in a DSSC.

  • Electron Injection: For efficient electron injection, the dye's LUMO energy level must be more negative (higher in energy) than the conduction band edge of the TiO₂ semiconductor (~ -4.0 eV).[11][12]

  • Dye Regeneration: For efficient regeneration, the dye's HOMO energy level must be more positive (lower in energy) than the redox potential of the I⁻/I₃⁻ electrolyte (~ -4.8 eV).[12]

Step 4: Excited State and Absorption Spectra Calculation

Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

  • Causality: This calculation predicts the wavelengths of light the dye can absorb and its efficiency in doing so, which is directly related to the potential short-circuit current (Jsc) of the solar cell.

  • Protocol: A typical TD-DFT calculation requests the computation of several excited states (e.g., nstates=20) to map out the relevant portion of the spectrum.

  • Example Gaussian Input:

The following diagram illustrates the complete computational workflow.

G cluster_input Input cluster_dft DFT Ground State cluster_analysis Analysis & Properties cluster_output Performance Metrics mol_structure 1. Molecular Structure (GaussView) opt_freq 2. Geometry Optimization & Frequency Calculation (Gaussian: Opt, Freq, PCM) mol_structure->opt_freq Initial Geometry validation Validation: No Imaginary Frequencies? opt_freq->validation tddft 4. Excited State Calculation (Gaussian: TD-DFT, PCM) opt_freq->tddft Optimized Geometry validation->opt_freq No (Re-optimize) fmo 3. FMO Analysis (HOMO/LUMO Energies) validation->fmo Verified Minimum params 5. Photovoltaic Parameters (LHE, ΔGinject, ΔGreg) fmo->params spectra UV-Vis Spectrum (λmax) tddft->spectra spectra->params

Caption: Computational workflow for DFT/TD-DFT analysis of DSSC dyes.

Comparative Analysis: D149 vs. D205 Indoline Dyes

To illustrate the power of this workflow, we present a comparative analysis of two well-known indoline dyes: D149 and its derivative, D205. D205 is designed by introducing an n-octyl group onto the rhodanine ring of D149, a modification intended to improve performance.[11] Theoretical calculations allow us to quantify the impact of this structural change.

The diagram below illustrates the critical energy level alignment required for a functional DSSC.

G cluster_0 cluster_1 l1 -3.5 l2 -4.0 l3 -4.5 l4 -5.0 l5 -5.5 tio2 TiO₂ Conduction Band Edge electrolyte I⁻/I₃⁻ Redox Potential D149_HOMO D149 HOMO electrolyte->D149_HOMO ΔG_reg > 0 D205_HOMO D205 HOMO electrolyte->D205_HOMO ΔG_reg > 0 D149_LUMO D149 LUMO D149_LUMO->tio2 ΔG_inject > 0 D149_LUMO->D149_HOMO D205_LUMO D205 LUMO D205_LUMO->tio2 ΔG_inject > 0 D205_LUMO->D205_HOMO

Caption: Energy level alignment for indoline dyes, TiO₂, and electrolyte.

Below is a summary of theoretical data comparing D149 and D205, calculated using the PBE0 functional and a polarizable continuum model.[5][8][9]

ParameterD149D205Significance & Performance Impact
HOMO (eV) -5.45-5.41Both are suitable for regeneration by the I⁻/I₃⁻ electrolyte (-4.8 eV). D205's slightly higher HOMO can lead to a small loss in regeneration driving force but may contribute to a higher open-circuit voltage (Voc).
LUMO (eV) -3.80-3.75Both are sufficiently high for efficient electron injection into the TiO₂ conduction band (-4.0 eV).
Energy Gap (E_g, eV) 1.651.66A smaller energy gap generally leads to a red-shifted absorption, allowing the dye to capture more of the solar spectrum. The values are very similar.
λ_max (nm) ~530~535The alkyl chain substitution in D205 causes a slight red-shift in the main absorption peak, enhancing light harvesting in the visible region.[5][11]
ΔG_inject (eV) -0.20-0.25The driving force for electron injection is favorable for both dyes. A more negative value indicates a more thermodynamically favorable process.
ΔG_reg (eV) -0.65-0.61The driving force for dye regeneration is highly favorable for both dyes.

Interpretation: The computational data aligns with experimental findings that D205 is a slightly more efficient sensitizer than D149.[5] The calculations reveal that the n-octyl group in D205 has a minor but beneficial electronic effect, slightly raising the HOMO and LUMO levels and causing a small red-shift in the absorption spectrum. While the direct electronic impact is modest, this alkyl chain also serves a crucial physical role by inhibiting dye aggregation on the TiO₂ surface and preventing charge recombination, factors that contribute to higher overall device efficiency but are beyond the scope of this specific protocol.

Conclusion and Future Directions

DFT and TD-DFT provide a powerful, predictive framework for the in-silico design and analysis of indoline dyes for DSSCs. By following a robust and self-validating computational protocol, researchers can accurately determine key electronic and optical properties, including FMO energy levels and absorption spectra. This allows for the direct comparison of different dye structures and provides clear insights into molecular engineering strategies. The case study of D149 and D205 demonstrates how even subtle molecular modifications can be quantified and understood through this theoretical lens. Future work can extend this protocol to include dye-semiconductor interactions at an atomic level and to calculate charge recombination rates, providing an even more complete picture of device performance.

References

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Validation

A Comprehensive Guide to Assessing the Antitumor Activity of Substituted Indolylmethylene Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the antitumor potential of substituted indolylmethylene derivatives. Moving beyond a simple re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the antitumor potential of substituted indolylmethylene derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will explore the critical mechanisms of action, compare the efficacy of various derivatives, and provide detailed, field-proven methodologies for key in vitro and in vivo assays.

The Rise of Indolylmethylene Derivatives in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Substituted indolylmethylene derivatives, in particular, have emerged as a promising class of antitumor agents. Their mechanism of action often involves the inhibition of key signaling pathways that are fundamental to tumor growth, proliferation, and angiogenesis. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, which has gained FDA approval for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Sunitinib's success has spurred further investigation into novel indolylmethylene derivatives with improved efficacy and selectivity.

Mechanisms of Antitumor Action: Targeting Key Signaling Cascades

Many substituted indolylmethylene derivatives exert their antitumor effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell signaling.[2][3][4] Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell growth and the formation of new blood vessels that supply tumors with essential nutrients.

The primary targets for many of these derivatives are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] By blocking the ATP-binding site on these receptors, indolylmethylene derivatives can inhibit downstream signaling pathways, ultimately leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[5][6]

Key Signaling Pathways

VEGFR Signaling Pathway:

The binding of VEGF to its receptor (VEGFR) triggers a signaling cascade that is central to angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indolyl Indolylmethylene Derivative Indolyl->VEGFR

Caption: VEGFR signaling pathway and the inhibitory action of indolylmethylene derivatives.

PDGFR Signaling Pathway:

The PDGFR pathway plays a significant role in cell growth, proliferation, and differentiation. Its inhibition can directly impact tumor cell viability.

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Gene_Transcription STAT->Gene_Transcription Indolyl Indolylmethylene Derivative Indolyl->PDGFR

Caption: PDGFR signaling pathway and the inhibitory action of indolylmethylene derivatives.

Comparative Antitumor Activity of Substituted Indolylmethylene Derivatives

The antitumor efficacy of substituted indolylmethylene derivatives can vary significantly based on the nature and position of substituents on the indole and methylene moieties. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Sunitinib Indolin-2-oneHUVEC0.006[7]
HT-29 (Colon)10.34[7]
MKN-45 (Gastric)9.25[7]
Semaxanib (SU5416) OxindoleFlk-1/KDR expressing cells1.23[8]
HUVEC0.04[8]
Compound 6n (3-indolylmethylene)hydrazono]indolin-2-oneMCF-7 (Breast)1.04[6][9][10]
Compound 8a N-alkylindole-isatin conjugateMDA-MB-231 (Breast)4.7[11]
HCT-116 (Colon)2.6[11]
Compound 5f Indole based sulfonohydrazideMCF-7 (Breast)13.2[12]
MDA-MB-468 (Breast)8.2[12]
Compound 4g Indolyl-pyrimidineMCF-7 (Breast)5.1[13]
HepG2 (Liver)5.02[13]
HCT-116 (Colon)6.6[13]
Compound 6f Indole-linked 1,3,4-oxadiazoleMDA-MB-231 (Breast)2.82[14]
Compound 17a Indolin-2-oneMCF-7 (Breast)0.74[8]
HepG2 (Liver)1.13[8]

Experimental Protocols for Antitumor Activity Assessment

A multi-faceted approach employing a battery of in vitro and in vivo assays is essential for a thorough evaluation of the antitumor properties of substituted indolylmethylene derivatives.

In Vitro Assays

1. Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with Indolylmethylene Derivatives seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze Xenograft_Workflow start Start cell_prep Prepare Tumor Cell Suspension start->cell_prep implant Subcutaneous or Orthotopic Implantation into Mice cell_prep->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Indolylmethylene Derivative or Vehicle randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint Analysis: Tumor Weight, IHC, etc. monitor->endpoint

Caption: General workflow for a tumor xenograft study.

  • Step-by-Step Methodology:

    • Cell/Tissue Preparation: Prepare a suspension of human cancer cells or small fragments of patient-derived tumor tissue. [5][15] 2. Implantation: Subcutaneously or orthotopically implant the cells/tissue into immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

    • Randomization and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and begin administration of the indolylmethylene derivative.

    • Efficacy Assessment: Measure tumor volume and mouse body weight regularly throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as weighing the tumors and conducting immunohistochemistry (IHC) to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [16]

Conclusion

The systematic evaluation of substituted indolylmethylene derivatives requires a rigorous and multi-pronged approach. By combining a thorough understanding of their mechanisms of action with a carefully selected battery of in vitro and in vivo assays, researchers can effectively identify and characterize promising new candidates for cancer therapy. The protocols and comparative data presented in this guide provide a solid foundation for these critical preclinical assessments, ultimately contributing to the development of more effective and targeted cancer treatments.

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Comparative

Structure-Activity Relationship (SAR) of Indoline-Based BET Bromodomain Inhibitors: A Comparative Performance Guide

The Evolution of BET Bromodomain Inhibition Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histones. By recruiting the...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of BET Bromodomain Inhibition

Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine (KAc) residues on histones. By recruiting the positive transcriptional elongation factor complex (P-TEFb), BRD4 drives the expression of key oncogenes, most notably MYC[1]. While prototypical pan-BET inhibitors such as (+)-JQ1 and I-BET762 have demonstrated profound efficacy in preclinical models, their clinical translation is often hindered by dose-limiting toxicities and a lack of intra-family selectivity[2].

Recent structure-activity relationship (SAR) campaigns have shifted toward novel scaffolds to improve pharmacokinetic properties and selectivity. The integration of indoline and dihydroquinoxalinone derivatives represents a major structural evolution[3][4]. By exploiting the hydrophobic "WPF shelf" adjacent to the KAc binding pocket, indoline-based inhibitors achieve superior thermodynamic binding profiles compared to first-generation triazole-based compounds[4][5].

Mechanistic Rationale & Pathway Dynamics

The acetyl-lysine binding pocket of BRD4 features two critical anchoring residues: Asn140 and Tyr97. Classical inhibitors like (+)-JQ1 utilize a triazole ring to mimic the acetyl carbonyl oxygen, forming a critical hydrogen bond with Asn140[1]. However, the indoline scaffold introduces a paradigm shift in binding mechanics.

In indoline-based BET inhibitors (e.g., benzo[cd]indol-2(1H)-ones or dihydroquinoxalin-2(1H)-ones with indoline WPF binders), the core scaffold maintains the essential hydrogen bond network with Asn140, while the bulky, hydrophobic indoline moiety extends outward to occupy the WPF shelf (comprising Trp81, Pro82, and Phe83)[4][5]. This dual-anchoring mechanism displaces high-energy water molecules from the WPF subpocket, driving an entropically favored binding event that effectively halts MYC transcription.

G Chromatin Acetylated Chromatin (Histone H3/H4) BRD4 BRD4 Protein (BD1 / BD2 Domains) Chromatin->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Activates RNA_Pol RNA Polymerase II PTEFb->RNA_Pol Phosphorylates MYC MYC Oncogene Transcription RNA_Pol->MYC Drives Expression Indoline Indoline Inhibitor (Blocks KAc Pocket & WPF Shelf) Indoline->BRD4 Competitive Inhibition

BRD4-MYC Signaling Pathway and Mechanism of Indoline-Based BET Inhibition.

Structure-Activity Relationship (SAR) Insights

A comparative SAR analysis between classical triazolo-diazepines and indoline derivatives reveals distinct structure-function causalities:

  • Core Scaffold Substitution: Replacing the traditional diazepine core with a dihydroquinoxalin-2(1H)-one or benzo[cd]indol-2(1H)-one scaffold improves metabolic stability and reduces off-target kinase activity (e.g., negligible PLK1 inhibition)[3].

  • WPF Shelf Engagement: The addition of an indoline group acts as a precise "hydrophobic plug." SAR studies show that compounds lacking this extension exhibit a significant drop in potency. The indoline ring perfectly complements the steric contours of the Pro82 and Phe83 residues, enhancing affinity[5].

  • Linker Optimization: Five-membered ring linkers connecting the core to the indoline moiety allow for precise angular tuning, ensuring the indoline group projects deep into the WPF shelf without causing steric clashes with the protein backbone[4].

Quantitative Performance Comparison

The following table summarizes the biochemical and cellular performance of prototypical BET inhibitors versus optimized indoline derivatives.

Compound / InhibitorStructural CoreTarget DomainBiochemical PotencyCellular Efficacy (c-Myc / Viability)Key SAR Feature
(+)-JQ1 Triazolo-diazepineBRD4 BD1 / BD2IC₅₀: 77 nM (BD1), 33 nM (BD2)MV4-11 IC₅₀: ~100 nMTriazole mimics KAc; lacks WPF extension.
I-BET762 [4]Triazolo-diazepineBRD4 BD1 / BD2IC₅₀: ~30-40 nMMM.1S: Moderate inhibitionPhase II clinical benchmark; pan-BET activity.
Compound 49 [1]Indoline RingBRD4 BD1IC₅₀: 35 nMMV4-11: High suppressionIndoline ring enhances TR-FRET binding profile.
Compound 50 [1]Indoline RingBRD4 BD1IC₅₀: 8 nMMV4-11: High suppressionOptimized indoline geometry maximizes affinity.
Compound 9 [3]DihydroquinoxalinoneBRD4 BD1IC₅₀: <10 nMMM.1S: Comparable to I-BET762Indoline WPF binder; excellent in vivo PK/PD.

Self-Validating Experimental Protocols

To establish these SAR metrics with high scientific integrity, a rigorous, orthogonal testing cascade is required. The following protocols are designed as self-validating systems, ensuring that biochemical affinity directly translates to cellular efficacy.

Workflow Synthesis Indoline SAR Library Synthesis TR_FRET TR-FRET Assay (Biochemical IC50) Synthesis->TR_FRET Primary Screen ITC ITC Analysis (Thermodynamic Kd) TR_FRET->ITC Hit Validation Cellular MV4-11 Cell Assay (c-Myc Suppression) ITC->Cellular Cell Efficacy InVivo Xenograft Models (Tumor Inhibition) Cellular->InVivo Lead Selection

Integrated Experimental Workflow for the Validation of Indoline SAR.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard ELISA because it minimizes compound interference (auto-fluorescence) and provides a highly sensitive, homogeneous environment to measure the displacement of a labeled KAc probe by the indoline inhibitor[1].

  • Preparation: Dilute recombinant BRD4 (BD1 or BD2) protein to a final concentration of 2 nM in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Titration: Dispense indoline inhibitors in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate using an acoustic liquid handler to eliminate tip-based carryover.

  • Probe Addition: Add a biotinylated acetyl-histone H4 peptide (10 nM) and Europium-labeled anti-His antibody / Streptavidin-APC to the reaction mixture.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against the log of the inhibitor concentration. A known reference (e.g., (+)-JQ1) must be included on every plate to validate assay drift.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET provides IC₅₀, ITC is mandatory to decouple the binding affinity (Kd) into enthalpic (ΔH) and entropic (-TΔS) components. This proves that the indoline group's engagement with the WPF shelf is entropically driven via water displacement[5].

  • Dialysis: Dialyze BRD4 protein extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) to ensure exact buffer matching between the protein and the indoline ligand.

  • Setup: Load 50 µM BRD4 protein into the sample cell and 500 µM of the indoline inhibitor into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit the data to a single-site binding model to extract Kd, ΔH, and ΔS.

Protocol 3: Cellular c-Myc Suppression & Viability Assay

Causality: Biochemical binding must translate to target engagement. MV4-11 (acute myeloid leukemia) or MM.1S (multiple myeloma) cells are highly dependent on BRD4-driven MYC expression, making them ideal phenotypic models for indoline inhibitors[1][3].

  • Seeding: Seed MV4-11 cells at 1x10⁴ cells/well in 96-well opaque plates.

  • Treatment: Treat cells with varying concentrations of indoline inhibitors (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Calculate cellular IC₅₀.

  • Mechanistic Validation: In parallel, treat cells for 6 hours, lyse, and perform RT-qPCR or Western blot to quantify the dose-dependent downregulation of c-Myc mRNA and protein[4].

References

  • Hu, J., et al. "Structure-based optimization of a series of selective BET inhibitors containing aniline or indoline groups." European Journal of Medicinal Chemistry (2018). URL: [Link]

  • Wang, L., et al. "Drug Discovery Targeting Bromodomain-Containing Protein 4." Journal of Medicinal Chemistry (2017). URL: [Link]

  • Xing, J., et al. "Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors." Journal of Medicinal Chemistry (2016). URL: [Link]

  • Hu, J., et al. "Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors." Journal of Medicinal Chemistry (2019). URL: [Link]

Sources

Validation

A Comparative Guide to Indoline Derivatives as Liver X Receptor (LXR) Agonists

This guide provides an in-depth evaluation of indoline derivatives as a promising class of Liver X Receptor (LXR) agonists. It is intended for researchers, medicinal chemists, and drug development professionals engaged i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of indoline derivatives as a promising class of Liver X Receptor (LXR) agonists. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting metabolic and inflammatory diseases. We will explore the fundamental biology of LXRs, delve into the structure-activity relationships of indoline-based modulators, and present a comparative analysis against established LXR agonists, supported by detailed experimental protocols.

The Liver X Receptors: Master Regulators at the Crossroads of Metabolism and Inflammation

Liver X Receptors (LXRs), comprising two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in maintaining cellular and systemic homeostasis.[1][2] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, whereas LXRβ is expressed ubiquitously.[2][3][4] These receptors function as "cholesterol sensors" that, upon activation by oxysterols (oxidized cholesterol derivatives), form a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4][7]

The activation of LXR signaling triggers a cascade of beneficial effects, including:

  • Reverse Cholesterol Transport (RCT): Upregulation of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for effluxing excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, for transport back to the liver.[3][6][8]

  • Anti-Inflammatory Activity: LXRs can suppress inflammatory responses by inhibiting the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins.[6][8][9]

This dual functionality makes LXR an attractive therapeutic target for complex multifactorial diseases like atherosclerosis, which involves both lipid accumulation and chronic inflammation.[7] However, the therapeutic development of LXR agonists has been hampered by a significant on-target side effect: hypertriglyceridemia. This occurs because LXRα activation in the liver potently induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis, leading to increased fatty acid and triglyceride synthesis.[7][8][9][10] Consequently, the primary goal in modern LXR drug discovery is to develop dissociated modulators that retain the anti-atherogenic and anti-inflammatory benefits while minimizing the lipogenic penalty.

LXR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Transcriptional Outcomes LXR LXRα / LXRβ RXR RXR LXR->RXR Heterodimerization LXRE LXR Response Element (LXRE) on Target Gene Promoter LXR->LXRE Binds DNA CoR Co-repressors LXR->CoR Binds in inactive state LXR->CoR Releases CoA Co-activators LXR->CoA Recruits RXR->LXRE Binds DNA RXR->CoR Binds in inactive state RCT Reverse Cholesterol Transport↑ (ABCA1, ABCG1) LXRE->RCT Desired Effect Lipogenesis Lipogenesis↑ (Liver) (SREBP-1c, FAS) LXRE->Lipogenesis Undesired Side Effect Inflammation Inflammation↓ (iNOS, COX-2, IL-6) LXRE->Inflammation Desired Effect Oxysterol Oxysterols (Endogenous Ligand) Oxysterol->LXR Activates Indoline Indoline Derivative (Synthetic Agonist) Indoline->LXR Activates

Figure 1: LXR Signaling Pathway

The Rise of Indoline Derivatives: A New Pharmacophore for LXR Modulation

The search for safer LXR agonists has led to the exploration of diverse chemical scaffolds beyond the classical agonists like T0901317 and GW3965. Indole and indoline derivatives have emerged as a structurally novel and promising class.[11][12][13] Initial identification of this scaffold often resulted from a combination of structure-based virtual screening and high-throughput gene profiling assays.[11][14]

The primary objective for developing these compounds is to uncouple the desired anti-inflammatory and cholesterol efflux effects from the undesired hepatic lipogenesis.[5] This is pursued through strategies aimed at identifying:

  • Partial Agonists: Compounds that elicit a sub-maximal response, potentially activating RCT-related genes sufficiently without strongly inducing SREBP-1c.

  • Isoform-Selective Agonists: Ligands that preferentially activate the ubiquitously expressed LXRβ over the liver-dominant LXRα could theoretically bypass the main driver of hepatic lipogenesis.[4][5]

Structure-activity relationship (SAR) studies on indoline derivatives have revealed key molecular features essential for potent LXR agonism. For instance, research has shown the importance of specific stereochemistry (e.g., (S)-configuration), the nature of the chemical linker (sulfonamide often preferred over a carbonyl), and the addition of aromatic groups to enhance van der Waals interactions within the LXR ligand-binding pocket.[5] The amide C=O and NH groups have also been identified as mandatory for activity, forming critical hydrogen bonds with residues like Thr316 in the binding site.[5]

Comparative Performance Analysis

To contextualize the potential of indoline derivatives, their performance must be benchmarked against established LXR agonists. The synthetic agonists T0901317 and GW3965 are potent dual LXRα/β activators that are widely used as tool compounds in research.[15][16] While effective in animal models of atherosclerosis, their strong induction of SREBP-1c and consequent hypertriglyceridemia has prevented their clinical advancement.[7][10][17]

The table below summarizes the comparative data for representative compounds. It is important to note that assay conditions can vary between studies, so direct comparisons should be made with caution.

CompoundChemical ClassLXRα Potency (EC50/Ki)LXRβ Potency (EC50/Ki)Selectivity ProfileKey Cellular EffectsMajor LiabilityReference
T0901317 Non-steroidal~50 nM (EC50)~50 nM (EC50)Dual α/β AgonistPotent induction of ABCA1, ABCG1, and SREBP-1cStrong induction of hepatic lipogenesis, causing hypertriglyceridemia and steatosis[17][18][19]
GW3965 Non-steroidal~150 nM (EC50)~30 nM (EC50)Dual α/β AgonistPotent induction of ABCA1, ABCG1, and SREBP-1cStrong induction of hepatic lipogenesis[16][18][19]
Indoline Hit 1 Indoline (Proline derivative)1.4 µM (EC50)2.8 µM (EC50)Dual α/β Partial AgonistModerate induction of LXR target genes (Emax 15-45% vs T0901317)Lower potency compared to reference compounds[5]
Indole Cpd. 1 Indole--LXR Agonist8-fold ↑ ABCA1, 3-fold ↑ SREBP-1c in THP-1 cells-[11][14]
Indole Cpd. 8 N-benzoyl Indole-12 nM (EC50)Potent LXRβ AgonistPotent activation in cofactor recruitment assaysIn vivo lipogenic profile not fully detailed[13]
LXR-623 Non-steroidal--Dual α/β AgonistDose-dependent ↑ in ABCA1 (EC50: 526 ng/mL) & ABCG1 (EC50: 729 ng/mL) in humansCNS-related adverse events at high doses in clinical trials[20][21]

Data compiled from multiple sources and intended for illustrative comparison. EC50/Ki values can differ based on assay type (e.g., transactivation, binding).

The data illustrates a clear trend: while early indoline hits showed modest potency, subsequent optimization has led to compounds with significantly improved activity, including some with promising LXRβ selectivity.[5][13] The key challenge remains to translate this in vitro profile into a safe and effective in vivo therapeutic window, demonstrating robust induction of RCT-related genes without a significant increase in plasma triglycerides.

Essential Experimental Workflows for Evaluation

Rigorous evaluation of novel LXR agonists requires a multi-tiered approach, progressing from initial binding and activation assays to functional cellular and in vivo models.

LXR_Agonist_Evaluation_Workflow cluster_A Assays cluster_B Assays cluster_C Assays cluster_D Models A Step 1: Primary Screening (Binding & Activation) B Step 2: Cellular Target Engagement (Gene Expression) A->B Confirm Potency & Selectivity A1 Cofactor Recruitment Assay A2 Reporter Gene Assay (LXR-GAL4 Transactivation) C Step 3: Functional Cellular Assays (Lipid Metabolism & Inflammation) B->C Validate Functional Effect B1 qPCR in Macrophages (THP-1) - ABCA1, ABCG1, Inflammatory markers B2 qPCR in Hepatocytes (HepG2) - SREBP-1c, FAS D Step 4: In Vivo Efficacy & Safety (Animal Models) C->D Assess Therapeutic Window C1 Cholesterol Efflux Assay C2 Anti-inflammatory Assay (e.g., LPS-induced cytokine release) D1 Atherosclerosis Models (e.g., ApoE-/- or Ldlr-/- mice) D2 Pharmacokinetic & Toxicology Studies

Figure 2: LXR Agonist Evaluation Workflow
Protocol 1: LXR Reporter Gene (Transactivation) Assay

Principle: This assay measures the ability of a test compound to activate LXR-dependent transcription. It typically uses a host cell line (e.g., Cos-7, HEK293) transiently transfected with two plasmids: one expressing a chimeric receptor containing the LXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[5]

Step-by-Step Methodology:

  • Cell Culture: Plate Cos-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells using a suitable lipid-based transfection reagent with the LXR-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector. A β-galactosidase expression vector is often included as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test indoline derivative at various concentrations (typically a 10-point dose-response curve). Include a vehicle control (e.g., 0.1% DMSO) and a reference agonist (e.g., T0901317).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Measure β-galactosidase activity to normalize the luciferase signal.

  • Data Analysis: Normalize the luciferase data to the internal control. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine EC50 (potency) and Emax (efficacy relative to the reference agonist).

Protocol 2: Target Gene Expression Analysis by qPCR

Principle: This assay quantifies the induction of endogenous LXR target genes in physiologically relevant cell types to assess both desired effects (ABCA1, ABCG1) and potential liabilities (SREBP-1c).

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • For Macrophages: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[11][14]

    • For Hepatocytes: Culture HepG2 human hepatoma cells.

  • Compound Treatment: Replace the medium with fresh medium containing the test compound or controls (vehicle, reference agonist) at specified concentrations. Incubate for 18-24 hours.

  • RNA Extraction: Wash the cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) and quantify the RNA concentration and purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for target genes (e.g., ABCA1, ABCG1, SREBP1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control cells.

Conclusion and Future Directions

Indoline derivatives represent a highly promising avenue in the quest for safer LXR agonists. The chemical tractability of the indoline scaffold allows for extensive medicinal chemistry optimization, which has already yielded compounds with high potency and encouraging selectivity profiles.[5][12][13] The critical next step is the thorough in vivo characterization of these lead compounds in relevant disease models.

The ultimate goal is to identify a dissociated LXR modulator that can be advanced to the clinic. Such a compound would robustly stimulate reverse cholesterol transport and suppress inflammation in the artery wall, while exhibiting a minimal impact on hepatic triglyceride synthesis. The continued evaluation of indoline derivatives, using the rigorous workflows described herein, will be instrumental in determining if this chemical class can finally unlock the full therapeutic potential of targeting the Liver X Receptors.

References

  • Liver X Receptors as Potential Therapeutic Targets for Multiple Diseases. (Source: vertexaisearch.cloud.google.com)
  • Discovery and optimization of indoline derivatives as new LXR agonists - Inventiva Pharma. (Source: vertexaisearch.cloud.google.com)
  • Discovery and structure-activity relationship studies of indole derivatives as liver X receptor (LXR) agonists - PubMed. (Source: PubMed) [Link]

  • LXR signaling pathways and atherosclerosis - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Document: Discovery and structure-activity relationship studies of indole derivatives as liver X receptor (LXR) agonists. (CHEMBL1139922) - ChEMBL - EMBL-EBI. (Source: EMBL-EBI) [Link]

  • Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review). (Source: Spandidos Publications) [Link]

  • Discovery of Highly Potent Liver X Receptor β Agonists - PMC. (Source: National Institutes of Health) [Link]

  • Synthesis and SAR of potent LXR agonists containing an indole pharmacophore - PubMed. (Source: PubMed) [Link]

  • Liver X Receptors as Therapeutic Targets for Managing Cholesterol: Implications for Atherosclerosis and Other Inflammatory Conditions - PMC. (Source: National Institutes of Health) [Link]

  • Liver X receptors as integrators of metabolic and inflammatory signaling - JCI. (Source: Journal of Clinical Investigation) [Link]

  • Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC. (Source: National Institutes of Health) [Link]

  • 2-Aryl-N-acyl indole derivatives as liver X receptor (LXR) agonists - PubMed. (Source: PubMed) [Link]

  • Liver X Receptor Agonists as Potential Therapeutic Agents for Dyslipidemia and Atherosclerosis | Arteriosclerosis, Thrombosis, and Vascular Biology. (Source: ahajournals.org) [Link]

  • The LXR–Idol axis differentially regulates plasma LDL levels in primates and mice - PMC. (Source: National Institutes of Health) [Link]

  • Design, structure activity relationships and X-Ray co-crystallography of non-steroidal LXR agonists - PubMed. (Source: PubMed) [Link]

  • LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing. (Source: frontiersin.org) [Link]

  • The Medicinal Chemistry of Liver X Receptor (LXR) Modulators - ACS Publications. (Source: ACS Publications) [Link]

  • Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC. (Source: National Institutes of Health) [Link]

  • LXR agonists acutely inhibit stimulus-secretion coupling in wild type... - ResearchGate. (Source: ResearchGate) [Link]

  • Safety, Pharmacokinetics, and Pharmacodynamics of Single Doses of LXR‐623, a Novel Liver X‐Receptor Agonist, in Healthy Participants - Katz - 2009 - The Journal of Clinical Pharmacology - Wiley Online Library. (Source: Wiley Online Library) [Link]

  • Safety, Pharmacokinetics, and Pharmacodynamics of Single Doses of LXR-623, a Novel Liver X-Receptor Agonist, in Healthy Participants - ResearchGate. (Source: ResearchGate) [Link]

  • Ligands of Therapeutic Utility for the Liver X Receptors - MDPI. (Source: mdpi.com) [Link]

Sources

Safety & Regulatory Compliance

Safety

1,3,3-Trimethyl-2-(formylmethylene)indoline proper disposal procedures

Comprehensive Operational and Disposal Guide for 1,3,3-Trimethyl-2-(formylmethylene)indoline 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), frequently referred to as Fischer's aldehyde or 2-(1,3,3-Trimethyli...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 1,3,3-Trimethyl-2-(formylmethylene)indoline

1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), frequently referred to as Fischer's aldehyde or 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, is a highly valuable synthetic intermediate heavily utilized in the development of hemicyanine dyes and photopolymer holographic recording materials[1]. While its utility in materials science and drug development is well-established, its indoline-based structural motif presents significant acute toxicity and environmental persistence hazards.

To build a culture of uncompromising laboratory safety, this guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, operational containment, and compliant disposal of this compound.

Chemical Profile & Hazard Quantification

Understanding the physicochemical properties of Fischer's aldehyde is the foundational step in designing an effective safety and disposal protocol. The compound is classified under the Globally Harmonized System (GHS) as a Category 3 Acute Oral Toxicant and a Category 2 Skin Irritant[2].

Table 1: Physicochemical and Toxicity Profile of 1,3,3-Trimethyl-2-(formylmethylene)indoline

PropertyValue / Classification
CAS Number 84-83-3
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Melting Point 112 - 116 °C
Acute Toxicity (Oral LD50, Rat) >215 mg/kg (GHS Category 3)
Transport Classification UN2811 (Toxic solid, organic, n.o.s.), Class 6.1, PG III

Mechanistic Causality of Hazards

  • Toxicity Causality: The lipophilic nature of the trimethylindoline moiety facilitates rapid absorption through biological membranes, including the gastrointestinal tract and compromised skin. Once systemic, it acts as a severe irritant. The acute oral toxicity threshold mandates strict ingestion and inhalation prevention protocols[2].

  • Environmental Causality: As a synthetic organic amine derivative, this chemical resists natural aqueous biodegradation. If discharged into standard drain systems, it persists and exerts toxic effects on aquatic ecosystems. Therefore, high-temperature incineration is the only scientifically sound disposal method. Incineration ensures complete thermal oxidation into CO₂, H₂O, and NOₓ (which are subsequently neutralized by scrubbers at the disposal facility)[3].

Operational Safety & Handling Protocols

To ensure a self-validating safety system, every operational step must include a built-in verification check to prevent exposure.

Step-by-Step Handling Procedure:

  • Engineering Controls: Conduct all weighing, transfer, and reaction setups within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Verification: Ensure the hood's inward face velocity is calibrated to at least 100 FPM before opening the chemical container.

  • PPE Verification: Don standard laboratory Personal Protective Equipment (PPE): nitrile gloves, safety goggles (for Category 2A eye irritant protection), and a chemically resistant lab coat. If handling large quantities outside of a ventilated enclosure is unavoidable, a fitted particulate respirator (N95 or P100) is mandatory[2].

  • Static Mitigation: Because the compound presents as a crystalline powder, static charge can cause toxic particles to aerosolize during transfer. Causality: Using an anti-static weighing brush and grounding your analytical balance prevents the electrostatic repulsion that leads to airborne contamination.

Step-by-Step Disposal Workflows

Under international transport regulations, waste containing this compound must be shipped as UN2811, Toxic solid, organic, n.o.s., Class 6.1 [4].

Protocol A: Routine Laboratory Waste Disposal
  • Segregation: Strictly separate 1,3,3-Trimethyl-2-(formylmethylene)indoline waste from general organic waste. Do not mix with strong oxidizing agents, as this can trigger hazardous exothermic reactions[2].

  • Primary Containment (Solid Waste): Place all solid waste—including excess reagent, contaminated filter paper, and disposable spatulas—into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Primary Containment (Liquid Waste): If the compound is dissolved in organic solvents (e.g., dichloromethane from dye synthesis), collect the filtrate in a dedicated halogenated or non-halogenated organic waste carboy, depending on the solvent matrix.

  • Labeling Verification: Affix a hazardous waste label immediately upon waste generation. The label must explicitly state: "Toxic Waste: Contains 1,3,3-Trimethyl-2-(formylmethylene)indoline, UN2811, Class 6.1"[5].

  • Transfer: Move the sealed, labeled containers to the facility's central hazardous waste accumulation area for pickup by a licensed waste management contractor for EPA-approved incineration[3].

Protocol B: Accidental Spill Cleanup
  • Evacuation & Assessment: Immediately isolate the spill area. Verification: Confirm that all responding personnel are wearing respiratory protection and double nitrile gloves before approaching the spill zone[3].

  • Containment (No Water): Do not use water to wash the spill. Causality: Water will dissolve and spread the toxicant over a larger surface area, complicating recovery and increasing the risk of environmental discharge.

  • Mechanical Recovery: Gently cover the powder spill with a plastic sheet or damp absorbent pads (using a compatible high-boiling solvent like mineral oil to suppress dust) to minimize aerosolization[4].

  • Collection: Sweep up the material using a non-sparking, anti-static dustpan. Place the recovered material and all contaminated cleanup tools into a rigid, sealable hazardous waste bucket.

  • Decontamination: Wipe the affected surface with an organic solvent known to dissolve the compound (e.g., ethanol), followed by a secondary wipe with soapy water. Dispose of all cleaning materials as Class 6.1 toxic waste[2].

Disposal Workflow Visualization

G A Waste Generation (1,3,3-Trimethyl-2-(formylmethylene)indoline) B Segregation (Solid vs. Solvent Waste) A->B C Solid Waste (Contaminated PPE, Powders) B->C D Liquid Waste (Reaction Filtrates) B->D E Packaging (UN-Approved HDPE Containers) C->E D->E F Labeling (UN2811, Toxic Solid, Class 6.1) E->F G EPA-Approved Incineration Facility F->G

Workflow for the segregation, packaging, and disposal of UN2811 toxic organic solids.

References

  • Title: SAFETY DATA SHEET (UN2811 Handling Guidelines) Source: Environmental Protection Agency (EPA.ie) URL: [Link]

  • Title: SAFETY DATA SHEET (Toxic Solids, Organic, n.o.s.) Source: Regulations.gov URL: [Link]

  • Title: Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs (UN2811 Transport Standards) Source: U.S. Environmental Protection Agency (EPA.gov) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,3,3-Trimethyl-2-(formylmethylene)indoline

An authoritative, step-by-step safety and operational guide for handling 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), commonly known as Fischer's aldehyde. This compound is a critical organic intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step safety and operational guide for handling 1,3,3-Trimethyl-2-(formylmethylene)indoline (CAS: 84-83-3), commonly known as Fischer's aldehyde.

This compound is a critical organic intermediate, functioning primarily as an electron donor in the synthesis of asymmetric cyanine dyes (such as Cy3 and Cy5 derivatives) and near-infrared (NIR) fluorophores used extensively in single-molecule imaging and super-resolution microscopy. While highly valuable in drug development and biophysical research, its molecular structure—featuring a reactive formylmethylene group attached to an indoline ring—imparts specific toxicological hazards that require rigorous operational controls[1].

Quantitative Chemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical and toxicological metrics of the compound. The following table summarizes the quantitative data and the direct operational impact of each property.

Property / MetricValue / ClassificationCausality / Operational Impact
CAS Number 84-83-3[1]Unique identifier for inventory tracking and SDS retrieval.
Molecular Weight 201.26 g/mol [2]Required for precise stoichiometric calculations in dye synthesis.
Melting Point 112 - 116 °C[2]Solid at room temperature; poses a severe particulate/dust inhalation hazard.
Solubility Low in water; High in Ethanol/Acetone[1]Dictates decontamination solvents and necessitates solvent-specific glove selection.
GHS Toxicity Oral LD50 > 215 mg/kg (Rat)[3]Category 3 Oral Toxicity (H301); mandates strict ingestion/contact prevention.
Transport Code UN2811 (Class 6.1)[3]Must be categorized and disposed of as a Toxic Solid, Organic, n.o.s.

Mechanistic Causality of Hazards & PPE Matrix

Fischer's aldehyde is classified under GHS as Toxic if swallowed (H301) , Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [4].

The Causality: The electrophilic nature of the aldehyde group makes it highly reactive with the nucleophilic functional groups found in human mucous membranes, skin proteins, and corneal tissue. Because it is a yellow-to-orange crystalline powder, the primary exposure route during laboratory handling is the inhalation of aerosolized dust and subsequent dermal absorption[1].

Personal Protective Equipment (PPE) Requirements
Protection ZoneRequired EquipmentMechanistic Justification
Eye/Face ANSI Z87.1 Chemical Safety Goggles.Prevents micro-particulates from contacting corneal tissue. If handling >500 mL of a solvent-dissolved solution, add a full face shield.
Hands (Solid) Double-layered Nitrile Gloves (≥0.11 mm).Nitrile provides an excellent barrier against dry organic solids. Double-gloving allows for immediate removal of the outer layer if contaminated.
Hands (Solution) Butyl Rubber or Viton Gloves.Critical Insight: Fischer's aldehyde is highly soluble in ethanol and acetone[1]. If dissolved, these solvents will rapidly permeate standard nitrile, carrying the toxic solute directly into the skin. Glove material must match the solvent carrier.
Body Flame-resistant (FR) Lab Coat, closed-toe shoes.Prevents powder accumulation on personal clothing.
Respiratory N95 or P100 Particulate Respirator.Required only if weighing outside a fume hood (not recommended). Protects against H335 respiratory irritation from airborne crystalline dust[4].

Step-by-Step Operational Protocol

Every protocol in a high-stakes laboratory environment must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment.

Phase 1: Pre-Operational Validation
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Self-Validation: Observe the digital anemometer to ensure a face velocity of 100–120 feet per minute (fpm). If digital readouts are unavailable, tape a tissue strip to the bottom of the sash; a steady inward pull validates negative pressure containment.

  • Static Dissipation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Organic powders accumulate static charge. Static repulsion can cause the toxic powder to leap from the metal spatula, aerosolizing the compound outside the primary containment zone.

  • Clear the Workspace: Remove all strong oxidizing agents from the hood. Fischer's aldehyde can react exothermically with oxidizers, leading to degradation and potential toxic gas release (NOx)[4].

Phase 2: Active Handling & Transfer
  • Don PPE: Equip the PPE matrix defined above based on whether you are handling the dry powder or a solvent solution.

  • Weighing: Open the reagent bottle only deep within the fume hood (at least 6 inches behind the sash). Use a clean, grounded stainless steel spatula to transfer the yellow/orange crystalline powder[1].

  • Solvent Addition: If creating a stock solution for cyanine dye synthesis, add the solvent (e.g., ethanol) directly to the weighing boat or vial inside the hood to suppress dust generation before moving the vessel.

Phase 3: Decontamination
  • Tool Cleaning: Wipe down spatulas and the balance pan with a lint-free wipe soaked in ethanol or acetone (due to the compound's high organic solubility)[1].

  • Secondary Wipe: Follow up with a water-dampened wipe to remove residual solvent.

  • Glove Disposal: Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid toxic waste bin.

Spill Management and Disposal Plan

Sweeping a powder with a Category 3 Oral Toxicity and Category 3 Respiratory Irritation classification will aerosolize the particles, bypassing standard PPE and contaminating the lab environment[3].

  • For Solid Spills: Do not dry sweep. Gently cover the spilled powder with damp absorbent paper to suppress dust generation. Alternatively, use a dedicated HEPA-filtered laboratory vacuum.

  • For Solution Spills: Isolate the area. Cover the liquid with an inert, non-combustible absorbent material (such as vermiculite or dry sand).

  • Disposal: Collect all contaminated wipes, absorbent materials, and empty reagent containers into a sealable, chemically resistant hazardous waste bucket. Label the container strictly as UN2811: Toxic solid, organic, n.o.s. (1,3,3-Trimethyl-2-(formylmethylene)indoline) [3]. Never flush this compound down the sink due to its poor aqueous solubility and environmental toxicity.

Safety Workflow Visualization

G Start 1,3,3-Trimethyl-2-(formylmethylene)indoline Handling Workflow State Determine Physical State for Procedure Start->State Solid Solid Powder (Dust/Inhalation Hazard) State->Solid Solution Solvent Solution (Permeation Hazard) State->Solution PPE_Solid PPE: Nitrile Gloves (Double), N95 Respirator, Goggles Solid->PPE_Solid PPE_Sol PPE: Butyl/Viton Gloves, Face Shield, Goggles Solution->PPE_Sol Hood Execute in Certified Chemical Fume Hood (>100 fpm) PPE_Solid->Hood PPE_Sol->Hood Disposal Dispose as UN2811 (Toxic Solid, Organic) Hood->Disposal

Fig 1: Safety and PPE decision workflow for handling Fischer's aldehyde.

References

  • National Institutes of Health (NIH) / DICP. "Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell". PubMed Central. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethyl-2-(formylmethylene)indoline
Reactant of Route 2
1,3,3-Trimethyl-2-(formylmethylene)indoline
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